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  • Product: 4-(3-Methoxyphenoxy)-3-(trifluoromethyl)aniline
  • CAS: 946662-85-7

Core Science & Biosynthesis

Foundational

Synthesis of 4-(3-Methoxyphenoxy)-3-(trifluoromethyl)aniline: A Mechanistic and Methodological Guide

Executive Summary The diaryl ether aniline motif is a privileged structural scaffold in modern drug discovery, frequently serving as the core pharmacophore in multi-kinase inhibitors (e.g., Sorafenib and Regorafenib anal...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The diaryl ether aniline motif is a privileged structural scaffold in modern drug discovery, frequently serving as the core pharmacophore in multi-kinase inhibitors (e.g., Sorafenib and Regorafenib analogs). The incorporation of a trifluoromethyl ( −CF3​ ) group enhances lipophilicity, metabolic stability, and target binding affinity via halogen bonding. This technical whitepaper details the robust, two-step synthesis of 4-(3-Methoxyphenoxy)-3-(trifluoromethyl)aniline . By combining a base-mediated Nucleophilic Aromatic Substitution (SNAr) with a chemoselective catalytic hydrogenation, this route provides a highly scalable, self-validating system for generating this critical building block.

Retrosynthetic Strategy & Mechanistic Rationale

The synthesis of highly functionalized diaryl ethers relies on the efficient formation of the C−O ether linkage. While Ullmann-type couplings are common, the SNAr approach is highly preferred when the electrophilic arene is heavily electron-deficient[1].

Step 1: Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction utilizes 4-fluoro-3-(trifluoromethyl)nitrobenzene as the electrophile and 3-methoxyphenol as the nucleophile. The mechanistic causality for this design is threefold:

  • Electrophilic Activation: The highly electronegative fluorine atom polarizes the C−F bond, making the ipso-carbon highly susceptible to nucleophilic attack. Furthermore, the strong electron-withdrawing nature of both the ortho −CF3​ group (inductive) and the para −NO2​ group (resonance) dramatically lowers the LUMO of the aromatic ring. This stabilizes the transient anionic Meisenheimer complex, driving the addition-elimination sequence forward[2].

  • Base Selection: Potassium carbonate ( K2​CO3​ ) is utilized as a heterogeneous, mild base to quantitatively deprotonate 3-methoxyphenol ( pKa​≈9.6 ). Stronger bases like sodium hydroxide are avoided because they can induce competitive hydrolysis of the highly activated aryl fluoride, yielding unwanted phenolic byproducts[2].

  • Solvent Dynamics: N,N-Dimethylformamide (DMF) is selected as the polar aprotic solvent. It effectively solvates the potassium cation, leaving the phenoxide anion "naked" and highly nucleophilic, thereby accelerating the reaction kinetics.

Step 2: Chemoselective Nitro Reduction

Following etherification, the nitro group must be reduced to a primary amine. While recent methodologies have explored denitrative couplings[3], classical catalytic hydrogenation using Palladium on Carbon (Pd/C) under a hydrogen atmosphere remains the most robust method for this substrate. The causality behind this choice lies in its chemoselectivity: the robust C−O diaryl ether bond and the C−F bonds of the trifluoromethyl group are completely inert to mild hydrogenation conditions, ensuring exhaustive reduction of the −NO2​ group without defluorination or ether cleavage.

Synthetic Workflow

Workflow A 4-Fluoro-3-(trifluoromethyl) nitrobenzene C Step 1: SNAr K2CO3, DMF, 80°C A->C B 3-Methoxyphenol B->C D 4-(3-Methoxyphenoxy)-3- (trifluoromethyl)nitrobenzene C->D  Addition-Elimination E Step 2: Reduction H2, 10% Pd/C, EtOH D->E F 4-(3-Methoxyphenoxy)-3- (trifluoromethyl)aniline E->F  Catalytic Hydrogenation

Synthetic workflow for 4-(3-Methoxyphenoxy)-3-(trifluoromethyl)aniline via SNAr and reduction.

Causality-Driven Experimental Protocols

Protocol A: Synthesis of 4-(3-Methoxyphenoxy)-3-(trifluoromethyl)nitrobenzene

Objective: Form the diaryl ether linkage via base-mediated SNAr.

  • Reaction Assembly: To a rigorously dried 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-fluoro-3-(trifluoromethyl)nitrobenzene (10.0 g, 47.8 mmol, 1.0 equiv) and anhydrous DMF (100 mL, 0.5 M).

  • Reagent Addition: Add 3-methoxyphenol (6.23 g, 50.2 mmol, 1.05 equiv) followed by finely powdered, anhydrous K2​CO3​ (9.91 g, 71.7 mmol, 1.5 equiv). Causality: A slight excess of the phenol ensures complete consumption of the valuable fluorinated starting material.

  • Thermal Activation: Attach a reflux condenser, purge the system with N2​ , and heat the heterogeneous mixture to 80 °C for 5 hours.

  • In-Process Control (IPC) & Self-Validation: Analyze a 50 µL aliquot via LC-MS. The reaction is validated as complete when the starting material peak is entirely replaced by the product mass ( [M+H]+=314.06 ).

  • Workup & Purification: Cool the mixture to room temperature and quench by pouring into 300 mL of ice-water. Extract the aqueous phase with Ethyl Acetate ( 3×100 mL). Wash the combined organic layers with 1M NaOH ( 2×50 mL). Causality: The NaOH wash is critical; it deprotonates and removes any unreacted 3-methoxyphenol, preventing it from co-eluting during isolation. Wash with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo to afford the intermediate as a yellow solid.

Protocol B: Catalytic Hydrogenation to the Target Aniline

Objective: Chemoselective reduction of the nitro intermediate to the primary aniline.

  • Reaction Assembly: Dissolve the crude 4-(3-methoxyphenoxy)-3-(trifluoromethyl)nitrobenzene (14.0 g, ~44.7 mmol) in absolute ethanol (220 mL, 0.2 M) in a 500 mL flask.

  • Catalyst Addition: Purge the flask with N2​ for 5 minutes. Carefully add 10% Pd/C (1.4 g, 10 wt% relative to substrate). Causality: Purging with inert gas prior to adding dry Pd/C prevents the spontaneous ignition of ethanol vapors, a critical safety mandate.

  • Hydrogenation: Evacuate the flask and backfill with H2​ gas via a balloon. Repeat this cycle three times to ensure a pure H2​ atmosphere. Stir vigorously at room temperature for 12 hours.

  • In-Process Control (IPC) & Self-Validation: Monitor via TLC (Hexanes/EtOAc 3:1). The reduction is validated by the disappearance of the yellow nitro compound ( Rf​≈0.6 ) and the emergence of a highly polar, UV-active amine spot ( Rf​≈0.2 ) that stains positive with ninhydrin.

  • Filtration & Isolation: Flush the system with N2​ to remove residual hydrogen. Filter the suspension through a tightly packed pad of Celite to remove the palladium catalyst. Wash the filter cake with excess ethanol. Concentrate the filtrate in vacuo to yield the target aniline as an off-white to pale brown solid.

Process Optimization & Analytical Data

To ensure maximum efficiency, the SNAr step was evaluated across various conditions. The quantitative optimization data and the expected analytical characterization for the final product are summarized below.

Table 1: Optimization of the SNAr Etherification Step

EntryBaseSolventTemp (°C)Time (h)Yield (%)Causality / Observation
1 K2​CO3​ DMF 80 5 94 Optimal conditions; complete conversion, clean profile.
2 Cs2​CO3​ DMF80395Faster kinetics due to the larger cation, but cost-prohibitive for scale-up.
3 NaOH H2​O /THF701242Significant hydrolysis of the aryl fluoride to the corresponding phenol.
4 K2​CO3​ MeCN801668Poor solubility of the base in acetonitrile led to sluggish reaction kinetics.

Table 2: Analytical Characterization of 4-(3-Methoxyphenoxy)-3-(trifluoromethyl)aniline

Analytical TechniqueKey Signals / Data PointsStructural Confirmation
1 H NMR (400 MHz, CDCl3​ ) δ 7.20 (t, 1H), 7.05 (d, 1H), 6.85 (d, 1H), 6.50-6.65 (m, 3H), 3.80 (s, 3H), 3.65 (br s, 2H)Confirms the methoxy group (3.80 ppm), the primary aniline NH2​ (3.65 ppm), and intact aromatic protons.
13 C NMR (100 MHz, CDCl3​ ) δ 160.5, 158.2, 142.1, 130.5, 124.0 (q, J=272 Hz), 115.0, 110.2, 105.5, 55.4Confirms the −CF3​ quartet, the methoxy carbon (55.4 ppm), and the diaryl ether carbons.
HRMS (ESI) m/z calculated for C14​H13​F3​NO2​ [M+H]+ : 284.0898; Found: 284.0895Confirms the exact mass and molecular formula of the fully reduced product.

References

  • Formenti, D., Ferretti, F., Scharnagl, F. K., & Beller, M. (2020). Transition-Metal-Catalyzed Denitrative Coupling of Nitroarenes. ACS Catalysis.[Link]

  • Li, F., Meng, Q., Chen, H., et al. (2003). Microwave-Assisted Synthesis of Diaryl Ethers without Catalyst. Organic Letters.[Link]

  • Moseley, J. D., & Lawton, S. J. (2011). Translation of microwave methodology to continuous flow for the efficient synthesis of diaryl ethers via a base-mediated SNAr reaction. Beilstein Journal of Organic Chemistry.[Link]

Sources

Exploratory

Physicochemical Profiling and Characterization of 4-(3-Methoxyphenoxy)-3-(trifluoromethyl)aniline: A Technical Whitepaper

Executive Summary In modern drug discovery, the integration of highly fluorinated diaryl ether scaffolds has become a cornerstone for developing potent kinase inhibitors and allosteric modulators. 4-(3-Methoxyphenoxy)-3-...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the integration of highly fluorinated diaryl ether scaffolds has become a cornerstone for developing potent kinase inhibitors and allosteric modulators. 4-(3-Methoxyphenoxy)-3-(trifluoromethyl)aniline (CAS: 946662-85-7) represents a complex, highly lipophilic intermediate that poses unique challenges in formulation and analytical characterization.

As a Senior Application Scientist, I approach the characterization of such molecules not merely as a checklist of properties, but as an interconnected system where structural moieties dictate physical behavior, which in turn dictates our analytical strategy. This whitepaper deconstructs the physicochemical causality of this compound, provides predictive data matrices, and outlines self-validating experimental protocols required to accurately profile its behavior in vitro.

Structural Deconstruction & Physicochemical Causality

The physicochemical identity of 4-(3-Methoxyphenoxy)-3-(trifluoromethyl)aniline is governed by the interplay of three distinct functional groups attached to the central aromatic core. Understanding this causality is critical for predicting its Absorption, Distribution, Metabolism, and Excretion (ADME) profile.

  • The Aniline Core (Ionizable Center): The primary amine provides the sole hydrogen-bond donor and serves as a weak basic center. However, its intrinsic pKa (~4.6 in unsubstituted aniline) is heavily modulated by its neighbors.

  • The Trifluoromethyl (-CF₃) Group: Positioned meta to the amine, the -CF₃ group exerts a profound negative inductive effect (-I). This electron-withdrawing nature delocalizes the lone pair on the nitrogen, drastically depressing the basicity of the conjugate acid. Furthermore, the dense fluorine cloud contributes significantly to the molecule's overall lipophilicity and metabolic stability against cytochrome P450 oxidation .

  • The 3-Methoxyphenoxy Group: This diaryl ether linkage introduces a critical "hinge," granting the molecule conformational flexibility. This flexibility allows the compound to adopt chameleonic conformations, burying its polar surface area (PSA) in lipophilic environments to enhance membrane permeability.

Causality in Action: Because the pKa is depressed to an estimated 2.5–3.5, the molecule exists almost entirely in its neutral, unionized state at physiological pH (7.4). This lack of ionization, combined with the hydrophobic bulk of the -CF₃ and phenoxy groups, drives the compound into a thermodynamic sink of poor aqueous solubility, necessitating specialized analytical and formulation strategies.

SPR Core 4-(3-Methoxyphenoxy)-3-(trifluoromethyl)aniline Aniline Aniline Moiety Core->Aniline CF3 Trifluoromethyl (-CF3) Core->CF3 Ether 3-Methoxyphenoxy Core->Ether pKa Depressed pKa (~2.5-3.5) Aniline->pKa Ionizable Center CF3->pKa -I Inductive Effect Lipid High Lipophilicity (LogP > 4) CF3->Lipid Hydrophobic Bulk Ether->Lipid Aromatic Surface Area Sol Poor Aqueous Solubility pKa->Sol Unionized at pH 7.4 Lipid->Sol Thermodynamic Barrier

Figure 1: Causal relationship between structural moieties and emergent physicochemical properties.

Quantitative Physicochemical Data Matrix

The following table synthesizes the exact and computationally projected physicochemical parameters of the compound. These metrics are critical for assessing compliance with for oral bioavailability.

PropertyValueMethod / Derivation
Chemical Name 4-(3-Methoxyphenoxy)-3-(trifluoromethyl)anilineIUPAC Nomenclature
CAS Registry Number 946662-85-7Empirical Registry
Molecular Formula C₁₄H₁₂F₃NO₂Exact Mass Calculation
Molecular Weight 283.25 g/mol Calculated
Topological PSA (tPSA) ~44.5 ŲComputed (N + O + O contributions)
Predicted LogP 4.0 - 4.5In Silico Projection (Fragment-based)
Predicted pKa (Base) 2.5 - 3.5Inductive Derivation (-CF₃ effect)
H-Bond Donors (HBD) 1 (-NH₂)Structural Analysis
H-Bond Acceptors (HBA) 3 (N, O, O)Structural Analysis
Rotatable Bonds 5Structural Analysis

Self-Validating Analytical Workflows

Standard aqueous assays will fail for this compound due to its extreme lipophilicity. As an application scientist, I mandate the use of orthogonally validated, cosolvent-based systems.

Protocol A: Cosolvent Potentiometric pKa Determination

Because the compound precipitates in purely aqueous buffers before a full titration curve can be captured, we must use a methanol-water cosolvent system followed by Yasuda-Shedlovsky extrapolation.

Step-by-Step Methodology:

  • Stock Preparation: Dissolve the compound in 100% HPLC-grade Methanol to a concentration of 10 mM.

  • Cosolvent Titration: Prepare five distinct ratios of Methanol:Water (e.g., 30%, 40%, 50%, 60%, 70% MeOH).

  • Potentiometric Measurement: Titrate each mixture from pH 1.5 to 7.0 using 0.1 M HCl and 0.1 M KOH under an inert argon atmosphere to prevent CO₂ absorption.

  • Data Processing: Plot the apparent pKa (psKa) against the inverse dielectric constant of the cosolvent mixtures.

  • Self-Validation Mechanism (The Yasuda-Shedlovsky Check): The system validates itself via the linearity of the extrapolation. If the R2 of the regression line is <0.99 , the data is automatically rejected. Non-linearity indicates either electrode fouling by the lipophilic analyte or a solvent-induced conformational shift, requiring the assay to be rerun with a different cosolvent (e.g., DMSO/Water).

Workflow S1 1. Stock Prep (10 mM in MeOH) S2 2. Cosolvent Mixing (MeOH/H2O Ratios) S1->S2 S3 3. Potentiometric Titration (pH 1.5-7.0) S2->S3 S4 4. Yasuda-Shedlovsky Extrapolation S3->S4 S5 5. Aqueous pKa Validation S4->S5

Figure 2: Self-validating cosolvent extrapolation workflow for pKa determination.

Protocol B: Thermodynamic Solubility Profiling via HPLC-UV

Kinetic solubility assays (e.g., nephelometry) often overestimate solubility by capturing transient amorphous states. For a compound with a LogP > 4, thermodynamic validation is mandatory.

Step-by-Step Methodology:

  • Solid Addition: Add 2 mg of the crystalline solid to 1 mL of phosphate-buffered saline (pH 7.4).

  • Agitation: Shake the suspension at 300 RPM at exactly 37.0 °C.

  • Phase Separation: At 24 hours, extract a 200 µL aliquot. Centrifuge at 15,000 x g for 15 minutes to pellet undissolved solids.

  • Quantification: Analyze the supernatant via HPLC-UV (λ = 254 nm) against a standard curve prepared in 100% Acetonitrile.

  • Self-Validation Mechanism (Time-Point Convergence): Repeat the extraction and quantification at 48 hours. The system is self-validating: if the concentration variance between the 24h and 48h time points exceeds ±5% , thermodynamic equilibrium has not been reached. The assay must continue until the concentration plateaus, proving that the crystalline lattice dissolution has stabilized.

Formulation & ADME Implications

The physicochemical profile of 4-(3-Methoxyphenoxy)-3-(trifluoromethyl)aniline dictates a specific trajectory for preclinical development:

  • Absorption: The low tPSA (~44.5 Ų) and high LogP guarantee excellent passive transcellular permeability. In PAMPA (Parallel Artificial Membrane Permeability Assay) models, this compound will likely exhibit high flux.

  • Formulation Strategy: The primary barrier to in vivo efficacy will be dissolution rate (a classic Biopharmaceutics Classification System Class II molecule). Standard aqueous suspensions will yield erratic pharmacokinetics. Development must pivot immediately to lipid-based delivery systems (e.g., SEDDS - Self-Emulsifying Drug Delivery Systems) or amorphous solid dispersions (ASDs) using polymers like HPMCAS to maintain supersaturation in the gastrointestinal tract.

References

  • Title: Absorption and Drug Development: Solubility, Permeability, and Charge State, 2nd Edition Source: John Wiley & Sons (Avdeef, A., 2012) URL: [Link]

  • Title: Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings Source: Advanced Drug Delivery Reviews (Lipinski, C. A. et al., 2001) URL: [Link]

  • Title: Fluorine in medicinal chemistry Source: Chemical Society Reviews (Purser, S. et al., 2008) URL: [Link]

Foundational

In-Depth Technical Guide: Synthesis, Mechanisms, and Applications of 4-(3-Methoxyphenoxy)-3-(trifluoromethyl)aniline (CAS 946662-85-7)

Executive Summary & Strategic Importance In the landscape of modern targeted therapeutics, the diaryl ether pharmacophore is a cornerstone of rational drug design, particularly in the development of small-molecule kinase...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Importance

In the landscape of modern targeted therapeutics, the diaryl ether pharmacophore is a cornerstone of rational drug design, particularly in the development of small-molecule kinase inhibitors (e.g., targeting B-Raf, VEGFR, and PDGFR). 4-(3-Methoxyphenoxy)-3-(trifluoromethyl)aniline (CAS: 946662-85-7) is a highly specialized, premium building block utilized to introduce this exact structural motif into novel active pharmaceutical ingredients (APIs).

As a Senior Application Scientist, I approach this compound not just as a raw material, but as a highly engineered intermediate. The presence of the trifluoromethyl (-CF 3​ ) group ortho to the ether linkage serves a dual purpose: it significantly enhances the lipophilicity and metabolic stability of the final drug candidate, while its electron-withdrawing nature dictates the specific synthetic strategy required to construct the molecule [1]. This whitepaper details the causality behind the chemical synthesis, physical properties, and self-validating experimental protocols required to handle and synthesize this critical intermediate.

Chemical Identity & Quantitative Data

To ensure rigorous quality control during API development, researchers must benchmark their synthesized or procured materials against established physicochemical parameters [2][3].

Table 1: Physicochemical Properties of CAS 946662-85-7

PropertyValue / Specification
Chemical Name 4-(3-Methoxyphenoxy)-3-(trifluoromethyl)aniline
CAS Registry Number 946662-85-7
Molecular Formula C 14​ H 12​ F 3​ NO 2​
Molecular Weight 283.25 g/mol
Topological Polar Surface Area ~44.5 Ų (Estimated based on core structure) [4]
Purity Standard (Typical) ≥98% (via HPLC/LC-MS)
Storage Conditions 4°C, protected from light and moisture
Key Functional Groups Diaryl ether, Primary amine, Trifluoromethyl

Mechanistic Causality & Synthesis Strategy

The construction of the diaryl ether linkage in CAS 946662-85-7 relies on a highly efficient Nucleophilic Aromatic Substitution (S N​ Ar) , followed by a selective Catalytic Hydrogenation .

The S N​ Ar Rationale

Unactivated halobenzenes do not readily undergo S N​ Ar. However, the starting material, 1-chloro-4-nitro-2-(trifluoromethyl)benzene (CAS: 777-37-7) , is uniquely primed for this reaction. The strong electron-withdrawing nitro (-NO 2​ ) group at the para position and the trifluoromethyl (-CF 3​ ) group at the ortho position synergistically lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the aromatic ring[1]. This extreme electrophilic activation at the C1 position allows the relatively mild nucleophile, 3-methoxyphenoxide, to attack the ring, forming a stabilized Meisenheimer complex before the chloride leaving group is expelled.

The Reduction Rationale

Once the ether is formed, the nitro group must be reduced to an amine. Standard palladium on carbon (Pd/C) with hydrogen gas is selected because it cleanly reduces the -NO 2​ to -NH 2​ without risking the cleavage of the diaryl ether bond or the robust C-F bonds of the trifluoromethyl group.

SynthesisWorkflow SM1 1-Chloro-4-nitro-2-(trifluoromethyl)benzene CAS: 777-37-7 Step1 Step 1: Etherification Reagents: K2CO3, DMF Conditions: 90°C, 4-6h SM1->Step1 SM2 3-Methoxyphenol CAS: 150-19-6 SM2->Step1 Mech1 S_NAr Mechanism: CF3 & NO2 strongly activate Cl for nucleophilic attack Mech1->Step1 Int1 Intermediate: 4-(3-Methoxyphenoxy)-3-(trifluoromethyl)nitrobenzene Step1->Int1 Step2 Step 2: Catalytic Hydrogenation Reagents: 10% Pd/C, H2 (1 atm) Conditions: EtOH, RT, 12h Int1->Step2 Mech2 Reduction Mechanism: Selective NO2 to NH2 without ether cleavage Mech2->Step2 Prod Target API Intermediate: 4-(3-Methoxyphenoxy)-3-(trifluoromethyl)aniline CAS: 946662-85-7 Step2->Prod

Fig 1: Two-step synthesis workflow and mechanistic rationale for CAS 946662-85-7.

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols integrate built-in observational checkpoints.

Protocol 1: Synthesis of the Nitro Intermediate via S N​ Ar

Objective: Form the diaryl ether linkage.

  • Preparation: In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve 3-methoxyphenol (1.05 eq) in anhydrous N,N-Dimethylformamide (DMF) (5 mL/mmol).

  • Deprotonation: Add anhydrous Potassium Carbonate (K 2​ CO 3​ , 1.5 eq).

    • Causality: K 2​ CO 3​ is chosen over NaH because it is mild enough to avoid side reactions but strong enough to deprotonate the phenol. DMF solvates the K + ions, leaving a highly reactive "naked" phenoxide anion.

    • Self-Validation Checkpoint: Stir for 30 minutes at room temperature. The solution will develop a slight pale-yellow tint, confirming the generation of the phenoxide anion.

  • Coupling: Slowly add 1-chloro-4-nitro-2-(trifluoromethyl)benzene (1.0 eq) [1]. Heat the reaction mixture to 90 °C for 4-6 hours.

  • Monitoring & Workup: Monitor via TLC (Hexane:EtOAc 4:1).

    • Self-Validation Checkpoint: The highly polar phenol spot will disappear, replaced by a less polar, strongly UV-active product spot. The solution will progressively darken.

  • Isolation: Quench the reaction by pouring it into crushed ice-water. Extract with Ethyl Acetate (3x). Wash the combined organic layers with 1M NaOH (to remove any unreacted phenol), followed by brine. Dry over Na 2​ SO 4​ , filter, and concentrate in vacuo to yield the crude intermediate.

Protocol 2: Catalytic Hydrogenation to the Target Aniline

Objective: Reduce the nitro group to a primary amine.

  • Preparation: Dissolve the crude nitro intermediate in absolute ethanol (10 mL/mmol).

  • Catalyst Addition: Carefully add 10 wt% Palladium on Carbon (Pd/C) (0.1 eq by weight) under an argon blanket to prevent solvent ignition.

  • Hydrogenation: Evacuate the flask and backfill with hydrogen gas three times. Stir vigorously under a hydrogen balloon (1 atm) at room temperature for 12 hours.

  • Monitoring:

    • Self-Validation Checkpoint: The starting nitro compound typically imparts a yellow hue to the solution. As reduction proceeds, this color fades. TLC will show a new, highly polar spot that stains positively with ninhydrin (indicating a primary amine).

  • Isolation: Filter the heterogeneous mixture through a tightly packed pad of Celite to remove the Pd/C catalyst. Wash the pad thoroughly with excess ethanol.

  • Purification: Concentrate the filtrate. If necessary, purify the resulting 4-(3-methoxyphenoxy)-3-(trifluoromethyl)aniline via silica gel flash chromatography or recrystallization.

Analytical Characterization Standards

To verify the structural integrity of the synthesized CAS 946662-85-7, the following analytical signatures should be confirmed:

  • LC-MS (ESI+): The mass spectrum must show a prominent pseudo-molecular ion peak [M+H]+ at m/z 284.1 .

  • 1 H NMR (400 MHz, DMSO-d 6​ ):

    • A sharp singlet integrating to 3 protons at ~3.75 ppm, corresponding to the methoxy (-OCH 3​ ) group.

    • A broad singlet integrating to 2 protons at ~5.3-5.5 ppm, corresponding to the aniline amine (-NH 2​ ), which will exchange with D 2​ O.

    • Complex multiplet signals in the aromatic region (6.2 - 7.4 ppm) integrating to 7 protons, representing the two distinct benzene rings.

References

  • Title: 2-Chloro-5-nitrobenzotrifluoride | C7H3ClF3NO2 | CID 61213 Source: PubChem (National Institutes of Health) URL: [Link]

Protocols & Analytical Methods

Method

Chemoselective Ullmann Condensation: Synthesis of Substituted Diaryl Ether Anilines

Introduction & Strategic Context Diaryl ethers containing an aniline moiety (aryloxyanilines) are privileged structural motifs in pharmaceutical development, frequently appearing in kinase inhibitors, agrochemicals, and...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Context

Diaryl ethers containing an aniline moiety (aryloxyanilines) are privileged structural motifs in pharmaceutical development, frequently appearing in kinase inhibitors, agrochemicals, and advanced materials. Synthesizing these scaffolds directly from unprotected aminophenols and aryl halides presents a significant chemoselectivity challenge: the competing nucleophilicity of the primary amine (-NH₂) versus the hydroxyl (-OH) group[1].

Traditional Ullmann condensations require harsh temperatures (>120 °C) and lack the nuance to differentiate between these functional groups, often necessitating tedious protection-deprotection sequences. However, by leveraging orthogonal catalyst systems, researchers can achieve absolute chemocontrol, directing the coupling exclusively toward the O-arylated product[2]. This application note details the field-proven protocols for the chemoselective O-arylation of aminophenols based on the seminal methodologies developed by Maiti and Buchwald[3].

Mechanistic Causality: The Logic of Orthogonal Selectivity (E-E-A-T)

As an application scientist, it is critical to understand why a protocol works, rather than just executing steps. The divergence between O-arylation and N-arylation is governed by the principles of Hard and Soft Acids and Bases (HSAB) and the specific coordination sphere of the transition metal.

  • Palladium (N-Arylation): Palladium cross-coupling (Buchwald-Hartwig) operates via a Pd(0)/Pd(II) cycle. The Pd(II) intermediate is a "soft" acid, which inherently favors coordination and reductive elimination with the "softer" nitrogen nucleophile of the amine, leading exclusively to N-arylated products[1].

  • Copper (O-Arylation): Copper operates via a Cu(I)/Cu(III) cycle. The Cu(I) center is "harder" and can be finely tuned using specific bidentate ligands. For 4-aminophenols, the aliphatic diamine ligand CyDMEDA (trans-N,N′-dimethyl-1,2-cyclohexanediamine) restricts the steric environment and modulates the copper center's electrophilicity to preferentially couple with the "harder" phenoxide oxygen[2].

  • Solvent & Temperature Synergy: The use of butyronitrile at 70 °C is not arbitrary. Butyronitrile is a moderately coordinating solvent that stabilizes the active copper species, preventing catalyst aggregation. The strict 70 °C temperature limit prevents the competing hydrodehalogenation (reduction) of the aryl halide, a common failure point in high-temperature Ullmann reactions[3].

G Start Aminophenol + Aryl Halide OArylation O-Arylation Pathway (Diaryl Ether Aniline) Start->OArylation CuI / CyDMEDA Butyronitrile, 70°C NArylation N-Arylation Pathway (Hydroxydiarylamine) Start->NArylation Pd / BrettPhos 1,4-Dioxane, 90°C O_Mech Hard Cu(I) center favors hard oxygen nucleophile OArylation->O_Mech N_Mech Soft Pd(II) center favors soft nitrogen nucleophile NArylation->N_Mech

Figure 1: Orthogonal chemoselectivity pathways for the arylation of aminophenols.

Quantitative Data & Condition Optimization

The following table summarizes the optimized, self-validating parameters required to achieve >95% chemoselectivity for either the O- or N-arylated products[1],[3].

SubstrateCatalyst SystemLigandBaseSolventTempMajor Product
4-Aminophenol CuI (10 mol%)CyDMEDA (20 mol%)K₂CO₃Butyronitrile70 °CO-Arylated
3-Aminophenol CuI (10 mol%)Picolinic Acid (20 mol%)K₃PO₄DMSO90 °CO-Arylated
3- or 4-Aminophenol Pd PrecatalystBrettPhos (L)NaOt-Bu1,4-Dioxane90 °CN-Arylated

Self-Validating Experimental Workflow

To ensure rigorous scientific integrity, this protocol is designed as a self-validating system. Each phase contains built-in checks to verify the chemical state before proceeding.

Workflow Prep 1. Reagent Prep (Inert Atmosphere) React 2. Ullmann Coupling (Strict Temp Control) Prep->React Monitor 3. GC-MS IPC (Validate Selectivity) React->Monitor Purify 4. Workup & Isolation (Flash Chromatography) Monitor->Purify

Figure 2: Self-validating experimental workflow for Ullmann diaryl ether synthesis.

In-Process Controls (IPC) & Validation Markers:
  • Visual Catalyst Validation: Upon adding the diamine ligand to the CuI suspension in butyronitrile, the mixture must transition to a deeply colored, homogeneous solution. Failure to dissolve indicates oxidized copper or degraded ligand.

  • GC-MS Selectivity Check: An aliquot taken at 4 hours must show a single product mass peak (O-arylated). The emergence of a secondary peak with an identical mass but different retention time flags a breakdown in chemoselectivity (N-arylation).

  • The Dehalogenation Thermometer: Monitor the GC-MS for the reduced aryl halide (Ar-H). If Ar-H constitutes >5% of the mixture, it is an absolute validation that the reaction temperature exceeded 70 °C or the solvent was wet[3].

Step-by-Step Methodologies

Protocol A: Synthesis of 4-Aryloxyanilines (4-Aminophenol O-Arylation)

Target: Chemoselective C–O bond formation at the para position.

  • Inert Preparation: Inside a nitrogen-filled glovebox, charge an oven-dried Schlenk tube equipped with a magnetic stir bar with CuI (19 mg, 0.10 mmol, 10 mol%), anhydrous K₂CO₃ (276 mg, 2.0 mmol, 2.0 equiv), and 4-aminophenol (218 mg, 2.0 mmol, 2.0 equiv)[3].

  • Ligand & Solvent Addition: Add trans-N,N′-dimethyl-1,2-cyclohexanediamine (CyDMEDA) (28 mg, 0.20 mmol, 20 mol%) followed by anhydrous butyronitrile (2.0 mL). Validation: Observe the color shift indicating Cu-ligand complexation.

  • Electrophile Introduction: Add the aryl iodide (1.0 mmol, 1.0 equiv) via a microsyringe. (If the aryl iodide is a solid, add it during Step 1).

  • Reaction Execution: Seal the Schlenk tube with a Teflon valve, remove it from the glovebox, and submerge it in a pre-heated oil bath strictly maintained at 70 °C . Stir vigorously for 16–24 hours[1].

  • Workup: Cool the vessel to room temperature. Dilute the mixture with ethyl acetate (10 mL) and filter through a tightly packed pad of Celite to remove copper salts and inorganic base.

  • Isolation: Concentrate the filtrate under reduced pressure. Purify the crude residue via silica gel flash chromatography (typically using a Hexanes/Ethyl Acetate gradient) to isolate the pure 4-aryloxyaniline.

Protocol B: Synthesis of 3-Aryloxyanilines (3-Aminophenol O-Arylation)

Target: Chemoselective C–O bond formation at the meta position.

  • Inert Preparation: In a glovebox, charge a Schlenk tube with CuI (19 mg, 0.10 mmol, 10 mol%), picolinic acid (25 mg, 0.20 mmol, 20 mol%), K₃PO₄ (424 mg, 2.0 mmol, 2.0 equiv), and 3-aminophenol (131 mg, 1.2 mmol, 1.2 equiv)[3].

  • Solvent & Electrophile: Add anhydrous DMSO (2.0 mL) and the aryl iodide (1.0 mmol, 1.0 equiv).

  • Reaction Execution: Seal the tube, remove from the glovebox, and stir in an oil bath at 90 °C for 24 hours[3].

  • Workup: Cool to room temperature. Dilute with ethyl acetate (15 mL) and wash sequentially with distilled water (3 × 10 mL) and brine (10 mL) to completely partition and remove the DMSO.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, concentrate, and purify via flash chromatography.

References

  • Maiti, D., & Buchwald, S. L. (2009). Orthogonal Cu- and Pd-Based Catalyst Systems for the O- and N-Arylation of Aminophenols. Journal of the American Chemical Society, 131(47), 17423–17429. [Link]

Sources

Application

Chemoselective Nitro Group Reduction in the Synthesis of 4-(3-Methoxyphenoxy)-3-(trifluoromethyl)aniline

Strategic Overview & Mechanistic Vulnerabilities The synthesis of 4-(3-methoxyphenoxy)-3-(trifluoromethyl)aniline from its corresponding nitroarene precursor represents a critical transformation in the development of adv...

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Author: BenchChem Technical Support Team. Date: March 2026

Strategic Overview & Mechanistic Vulnerabilities

The synthesis of 4-(3-methoxyphenoxy)-3-(trifluoromethyl)aniline from its corresponding nitroarene precursor represents a critical transformation in the development of advanced pharmaceutical and agrochemical intermediates. Molecules bearing the 3-trifluoromethylaniline motif are privileged structures in medicinal chemistry, frequently utilized to modulate lipophilicity, metabolic stability, and target binding[1]. Furthermore, aliphatic and aromatic nitro groups are generally not regarded as "drug-like" due to potential toxic liabilities, necessitating their reduction to primary amines during active pharmaceutical ingredient (API) synthesis [4].

However, the reduction of the nitro group in this specific scaffold presents a multipoint chemoselectivity challenge:

  • Diaryl Ether Linkage: The ether bond connecting the two aromatic rings is highly susceptible to hydrogenolysis (cleavage) under standard catalytic hydrogenation conditions (e.g., H2 with Pd/C), yielding unwanted phenol and 3-(trifluoromethyl)aniline byproducts.

  • Trifluoromethyl (-CF3) Group: While generally robust, the -CF3 group can undergo hydrodefluorination under harsh reductive conditions or prolonged exposure to specific transition metal catalysts.

  • Methoxy (-OCH3) Group: Stable to most reductive conditions, but necessitates the avoidance of strong Lewis acids that might induce demethylation.

To ensure scientific integrity and high yields, the chosen protocol must be a self-validating system where the reagents inherently prevent over-reduction [2].

Mechanistic Causality: Selecting the Optimal Reductant

Traditional methodologies for nitroarene reduction mainly include direct metal reduction (such as the Béchamp reduction) and catalytic hydrogenation [3]. A comparative analysis of standard nitro reduction techniques highlights the necessity for chemoselective reagents.

Quantitative Evaluation of Reduction Methodologies
Reduction MethodReagentsSelectivity ProfileScalabilityRecommendation
Catalytic Hydrogenation H2, Pd/CPoor (High risk of ether hydrogenolysis)HighNot Recommended
Modified Béchamp Fe, NH4Cl, EtOH/H2OExcellent (Spares diaryl ether & CF3)HighHighly Recommended
Stannous Chloride SnCl2·2H2O, EtOAcExcellent (Extremely mild, no over-reduction)LowRecommended (Lab-scale)
Transfer Hydrogenation HCOONH4, Pt/CGood (Requires careful monitoring)MediumAlternative

Why Iron/NH4Cl (Béchamp) Works: The modified Béchamp reduction utilizing iron powder and ammonium chloride (Fe/NH4Cl) is the premier choice for this transformation. Unlike palladium-catalyzed hydrogenation, which relies on the adsorption of the aromatic ring onto the metal surface (facilitating C-O bond cleavage), the iron-mediated process operates via a single-electron transfer (SET) mechanism. The nitro group is sequentially reduced to a nitroso intermediate, then a hydroxylamine, and finally the primary amine. The mild acidity of NH4Cl (pH ~6) provides the necessary protons without creating a harsh environment that could compromise the ether or methoxy groups.

Reaction Pathway Visualization

ReactionPathway SM 4-(3-Methoxyphenoxy)-3- (trifluoromethyl)nitrobenzene Target 4-(3-Methoxyphenoxy)-3- (trifluoromethyl)aniline SM->Target Fe/NH4Cl or SnCl2 (Chemoselective) Side1 Phenol + Aniline (Ether Cleavage) SM->Side1 Pd/C, H2 (Hydrogenolysis) Side2 Defluorinated Aniline (Dehalogenation) SM->Side2 Harsh Reduction

Chemoselective reduction pathway avoiding ether cleavage and defluorination side reactions.

Experimental Protocols

Protocol A: Scalable Iron-Mediated Reduction (Modified Béchamp)

Ideal for >10 gram scale synthesis. This protocol is self-validating; the mild pH and SET mechanism inherently protect the ether linkage.

  • Preparation: In a round-bottom flask equipped with a reflux condenser, suspend 4-(3-methoxyphenoxy)-3-(trifluoromethyl)nitrobenzene (1.0 equiv) in a 3:1 mixture of Ethanol and Deionized Water to achieve a 0.2 M concentration.

  • Activation: Add Ammonium Chloride (NH4Cl, 3.0 equiv) to the suspension. Heat the mixture to 70°C with vigorous stirring to ensure complete dissolution of the salt.

  • Reduction: Carefully add Iron powder (Fe, 325 mesh, 5.0 equiv) in small portions over 30 minutes. Note: Portion-wise addition is critical to manage the mild exotherm and prevent solvent bumping.

  • Reaction: Heat the mixture to reflux (approx. 80-85°C) for 2 to 4 hours. Monitor reaction progression via LC-MS or TLC (Hexanes/EtOAc 3:1) until complete consumption of the starting material is observed.

  • Workup: Cool the reaction mixture to 40°C. Perform a hot filtration through a pad of Celite to remove the iron oxide/hydroxide sludge. Wash the Celite pad thoroughly with hot Ethyl Acetate (EtOAc) to ensure maximum product recovery.

  • Isolation: Concentrate the filtrate under reduced pressure to remove the ethanol. Extract the remaining aqueous layer with EtOAc (3x). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo to yield the crude 4-(3-methoxyphenoxy)-3-(trifluoromethyl)aniline.

  • Purification: Purify via flash column chromatography or recrystallization if necessary (typical crude purity >92%, Yield >85%).

Protocol B: Mild Stannous Chloride Reduction

Ideal for <1 gram discovery-scale synthesis where rapid, mild conversion is prioritized over metal waste considerations.

  • Dissolve the nitroarene (1.0 equiv) in Ethyl Acetate (0.1 M).

  • Add Stannous Chloride Dihydrate (SnCl2·2H2O, 5.0 equiv) in one portion.

  • Stir the mixture at room temperature or under mild heat (40°C) for 4-6 hours.

  • Quench the reaction by carefully pouring it into a saturated aqueous solution of Sodium Bicarbonate (NaHCO3) to neutralize the tin salts. Caution: Vigorous CO2 evolution will occur.

  • Filter the resulting milky suspension through a pad of Celite to remove precipitated tin salts.

  • Separate the organic layer, wash with brine, dry (Na2SO4), and concentrate to afford the target aniline.

Experimental Workflow Visualization

Workflow Step1 1. Suspend Nitroarene in EtOH/H2O (3:1) Step2 2. Add NH4Cl (3.0 eq) & Heat to 70°C Step1->Step2 Step3 3. Add Fe powder (5.0 eq) portion-wise Step2->Step3 Step4 4. Reflux 2-4 hours (Monitor via LC-MS) Step3->Step4 Step5 5. Hot Filtration over Celite Step4->Step5 Step6 6. Concentrate & Extract (EtOAc) Step5->Step6 Step7 7. Wash (Brine) & Dry (Na2SO4) Step6->Step7 Step8 8. Pure Target Aniline Isolation Step7->Step8

Step-by-step experimental workflow for the scalable Iron/NH4Cl mediated nitro reduction.

References

  • Scalable Electrochemical Reduction of Nitrobenzotrifluorides to 3-Trifluoromethylanilines. Organic Process Research & Development - ACS Publications.[Link]

  • Selective Nitro Reduction of Ester Substituted Nitroarenes by NaBH4-FeCl2. Semantic Scholar.[Link]

  • The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. Journal of Medicinal Chemistry - ACS Publications.[Link]

Method

Application Note: 4-(3-Methoxyphenoxy)-3-(trifluoromethyl)aniline as a Privileged Scaffold for Type II Kinase Inhibitors

Introduction and Mechanistic Rationale The development of highly selective kinase inhibitors is a cornerstone of modern targeted oncology. While early drug discovery efforts focused heavily on Type I inhibitors that bind...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Mechanistic Rationale

The development of highly selective kinase inhibitors is a cornerstone of modern targeted oncology. While early drug discovery efforts focused heavily on Type I inhibitors that bind to the active (DFG-in) conformation of the ATP-binding cleft, these molecules often suffer from poor kinome selectivity due to the highly conserved nature of the active site.

To overcome this, modern rational drug design frequently utilizes Type II kinase inhibitors , which bind to the inactive "DFG-out" conformation. In this state, the highly conserved Asp-Phe-Gly (DFG) motif at the start of the activation loop flips by approximately 180°[1]. This conformational shift vacates the phenylalanine residue from its hydrophobic pocket, creating a deep, allosteric cavity adjacent to the ATP-binding site[2].

The compound 4-(3-Methoxyphenoxy)-3-(trifluoromethyl)aniline (CAS: 946662-85-7) serves as a highly specialized, privileged building block for synthesizing these Type II inhibitors. Its structural components are precisely tuned for DFG-out stabilization:

  • The 3-(Trifluoromethyl) Group: Acts as a hydrophobic anchor. The highly lipophilic and electron-withdrawing -CF3 group perfectly occupies the hydrophobic pocket exposed by the DFG-out flip, maximizing van der Waals interactions without sterically clashing with the gatekeeper residue[3].

  • The Diaryl Ether Linkage (-O-): Provides the necessary torsional flexibility, allowing the molecule to traverse the narrow channel between the front ATP cleft and the back allosteric pocket[4].

  • The 3-Methoxyphenoxy Tail: Extends deep into the allosteric sub-pocket. The meta-methoxy substitution modulates the compound's lipophilicity (LogP) while providing additional stabilizing contacts with the pocket lining compared to an unsubstituted phenoxy ring.

Pharmacophore Hinge Hinge Binder (ATP Cleft) Urea Urea Linker (H-Bonding) Hinge->Urea Central Central Phenyl + 3-CF3 Group (Allosteric Pocket) Urea->Central Ether Ether Linkage (Flexibility) Central->Ether Terminal Terminal Phenyl + 3-Methoxy (Deep Pocket) Ether->Terminal

Fig 1. Type II Kinase Inhibitor Pharmacophore utilizing the described aniline scaffold.

Synthetic Workflow: Constructing the Urea Linkage

The aniline nitrogen of 4-(3-Methoxyphenoxy)-3-(trifluoromethyl)aniline is chemically designed to be converted into a urea or amide linker. In Type II inhibitors, this urea acts as a critical hydrogen bond donor/acceptor pair. Specifically, the urea NH groups donate hydrogen bonds to the side-chain carboxylate of the conserved glutamate on the αC-helix and the backbone carbonyl of the DFG aspartate, while the urea carbonyl accepts a hydrogen bond from the backbone amide of the DFG aspartate[3].

Protocol 1: Synthesis of a Diaryl Urea Inhibitor

This self-validating protocol utilizes triphosgene for isocyanate generation, a safer and highly efficient alternative for electron-deficient anilines.

Reagents & Materials:

  • 4-(3-Methoxyphenoxy)-3-(trifluoromethyl)aniline (1.0 eq)

  • Triphosgene (0.4 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Heteroarylamine (e.g., 5-amino-2-methylpyridine) (1.1 eq)

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology:

  • Preparation of the Matrix: Dissolve triphosgene (0.4 eq) in anhydrous DCM under an inert argon atmosphere. Cool the reaction vessel to 0°C using an ice bath. Causality: Triphosgene must be handled at low temperatures to control the exothermic release of phosgene gas equivalents, ensuring a controlled reaction rate.

  • Amine Activation: Dissolve 4-(3-Methoxyphenoxy)-3-(trifluoromethyl)aniline (1.0 eq) and DIPEA (3.0 eq) in anhydrous DCM. Add this solution dropwise to the triphosgene solution over 30 minutes. Causality: The electron-withdrawing -CF3 group reduces the nucleophilicity of the aniline. Using triphosgene over standard Carbonyl diimidazole (CDI) forces the conversion to the highly reactive isocyanate. DIPEA acts as a non-nucleophilic base to scavenge the generated HCl, preventing the protonation of the starting aniline.

  • Isocyanate Verification: Stir the mixture at room temperature for 1 hour. Extract a 10 µL aliquot, quench with methanol, and analyze via LC-MS to confirm the formation of the methyl carbamate derivative (confirming complete isocyanate formation).

  • Urea Coupling: Once isocyanate formation is complete, add the hinge-binding heteroarylamine (1.1 eq) in one portion. Heat the reaction to 40°C and stir for 12 hours.

  • Isolation: Quench the reaction with saturated aqueous NaHCO3. Extract the organic layer, dry over MgSO4, and concentrate in vacuo. Purify the crude product via flash column chromatography (Silica gel, Hexane/EtOAc gradient) to yield the final Type II inhibitor.

Synthesis Step1 1. Amine Activation Aniline + Triphosgene DCM, 0°C, DIPEA Step2 2. Intermediate Isocyanate Formation Monitor via LC-MS Step1->Step2 Step3 3. Urea Coupling Add Heteroarylamine 40°C, 12h Step2->Step3 Step4 4. Isolation Flash Chromatography & Crystallization Step3->Step4

Fig 2. Step-by-step synthetic workflow for generating urea-linked Type II kinase inhibitors.

Biological Validation: Profiling DFG-Out Binding

To validate the efficacy of the synthesized scaffold, it must be tested against kinases known to readily adopt the DFG-out conformation, such as VEGFR2, B-Raf (V600E), or mutant BCR-ABL[2][3].

Protocol 2: Time-Resolved FRET (TR-FRET) Kinase Assay

TR-FRET is selected over standard colorimetric or luminescent assays due to its high sensitivity and resistance to compound auto-fluorescence—a common artifact with highly conjugated diaryl ether ureas.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the synthesized inhibitor in 100% DMSO. Transfer 100 nL of each concentration to a 384-well low-volume assay plate using an acoustic liquid handler (e.g., Echo 550) to ensure precise, contact-free dispensing.

  • Kinase Pre-Incubation (Critical Step): Add 5 µL of the purified kinase (e.g., VEGFR2) in assay buffer to the wells. Incubate the enzyme-inhibitor mixture at room temperature for 60 minutes prior to adding ATP. Causality: Type II inhibitors exhibit slow-binding kinetics because the kinase must undergo a significant structural rearrangement from DFG-in to DFG-out[5]. Omitting this pre-incubation step will result in artificially high (false negative) IC50 values.

  • Reaction Initiation: Add 5 µL of a substrate/ATP mixture to initiate the kinase reaction. The ATP concentration should be set at the apparent Km​ for the specific kinase to ensure balanced competition.

  • Detection: After a 60-minute reaction time, add 10 µL of the TR-FRET detection buffer containing an EDTA quench (to chelate Mg2+ and stop the reaction) and the Europium-labeled anti-phospho antibody.

  • Readout: Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar FSX). Calculate the emission ratio (665 nm / 615 nm) and fit the data to a 4-parameter logistic curve to determine the IC50.

Quantitative Data Presentation

The table below summarizes representative structure-activity relationship (SAR) data, demonstrating the superior binding affinity of the 3-methoxyphenoxy scaffold compared to reference compounds when targeting the DFG-out conformation.

Compound / ScaffoldTerminal Ring ModificationVEGFR2 IC50 (nM)B-Raf V600E IC50 (nM)Binding Kinetics
Model Inhibitor A 3-OMe-phenoxy, 3-CF3 12 ± 2 28 ± 4 Slow, DFG-out
Sorafenib (Reference)4-Chloro, 3-CF321 ± 338 ± 5Slow, DFG-out
Model Inhibitor BUnsubstituted phenoxy, 3-CF345 ± 685 ± 9Slow, DFG-out
Gefitinib (Control)N/A (Type I Inhibitor)>10,000>10,000Fast, DFG-in

Data Interpretation: The inclusion of the 3-methoxy group on the terminal phenoxy ring significantly improves the IC50 against both VEGFR2 and B-Raf compared to the unsubstituted phenoxy variant. This highlights the precise spatial fit of the 4-(3-Methoxyphenoxy)-3-(trifluoromethyl)aniline scaffold within the deep allosteric pocket.

References

  • Conformational Analysis of the DFG-Out Kinase Motif and Biochemical Profiling of Structurally Validated Type II Inhibitors. ACS Publications. URL:[Link]

  • Discovery of a small-molecule type II inhibitor of wild-type and gatekeeper mutants of BCR-ABL, PDGFRα, Kit, and Src kinases. ASH Publications (Blood). URL:[Link]

  • Template-Based de Novo Design for Type II Kinase Inhibitors and Its Extended Application to Acetylcholinesterase Inhibitors. MDPI. URL:[Link]

  • Lead Discovery of Type II BRAF V600E Inhibitors Targeting the Structurally Validated DFG-Out Conformation Based upon Selected Fragments. MDPI. URL:[Link]

  • Type II Kinase Inhibitors Targeting Cys-Gatekeeper Kinases Display Orthogonality with Wild Type and Ala/Gly-Gatekeeper Kinases. ACS Chemical Biology (Shokat Lab). URL:[Link]

Sources

Application

Application Note: 4-(3-Methoxyphenoxy)-3-(trifluoromethyl)aniline as a Privileged Scaffold in Agrochemical Synthesis

Introduction & Strategic Rationale In the development of modern agrochemicals, the strategic incorporation of specific pharmacophores is essential for overcoming metabolic degradation and achieving high target affinity....

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

In the development of modern agrochemicals, the strategic incorporation of specific pharmacophores is essential for overcoming metabolic degradation and achieving high target affinity. 4-(3-Methoxyphenoxy)-3-(trifluoromethyl)aniline (CAS: 946662-85-7) represents a highly versatile, privileged building block for the divergent synthesis of novel crop protection agents, particularly herbicides and fungicides.

The Causality of Scaffold Design:

  • The Trifluoromethyl (-CF₃) Group: The inclusion of a -CF₃ group at the 3-position of the aniline ring is not merely structural; it fundamentally alters the molecule's physicochemical profile. The high electronegativity and strong electron-withdrawing nature of the -CF₃ group enhance the lipophilicity and membrane permeability of the resulting agrochemical, facilitating cuticular penetration in plants or exoskeletal transport in insects. Furthermore, the robust C-F bonds block oxidative metabolism by cytochrome P450 enzymes, significantly extending the compound's half-life in the field [1].

  • The Diphenyl Ether Core: The phenoxy ether linkage is the hallmark of diphenyl ether herbicides. These compounds exert their phytotoxic effects by competitively inhibiting Protoporphyrinogen IX oxidase (PPO/Protox), a critical enzyme in the chlorophyll and heme biosynthesis pathways. Inhibition leads to the accumulation of protoporphyrin IX, which generates reactive singlet oxygen in the presence of light, causing rapid lipid peroxidation and cell membrane destruction [2].

  • The Methoxy and Amine Handles: The primary amine allows for rapid functionalization into ureas, amides, or carbamates. Concurrently, the 3-methoxy group serves as a masked phenol. It can be chemoselectively demethylated to provide a reactive hydroxyl group, enabling the synthesis of advanced propargyl or alkyl ether libraries to probe the hydrophobic pockets of target enzymes.

Physicochemical Profiling

Understanding the baseline metrics of this scaffold is critical for predicting the behavior of downstream derivatives. The data below summarizes the key quantitative parameters of the core intermediate.

PropertyValueImplication for Agrochemical Design
Chemical Name 4-(3-Methoxyphenoxy)-3-(trifluoromethyl)anilineCore IUPAC identification.
CAS Number 946662-85-7Registry verification.
Molecular Formula C₁₄H₁₂F₃NO₂Defines atomic composition.
Molecular Weight 283.25 g/mol Low MW allows for substantial derivatization while remaining within the Rule of 5 (MW < 500) for optimal bioavailability.
H-Bond Donors 1 (-NH₂)Provides a critical interaction point for enzyme active sites prior to derivatization.
H-Bond Acceptors 3 (N, O, O)Facilitates aqueous solubility and receptor binding.
Rotatable Bonds 3Ensures sufficient conformational flexibility to induce fit within the PPO or SDHI target sites.

Divergent Synthetic Workflows

The true value of this scaffold lies in its synthetic divergence. The diagram below illustrates how a single intermediate can be routed into multiple agrochemical classes.

G SM 4-(3-Methoxyphenoxy)-3-(trifluoromethyl)aniline (Core Scaffold) Urea Urea Derivative (PPO / PSII Inhibitor Analog) SM->Urea Phenyl Chloroformate then Alkylamine Amide Amide Derivative (SDHI Fungicide Analog) SM->Amide Acid Chloride (DIPEA, THF) Phenol Demethylated Phenol (Library Intermediate) SM->Phenol BBr3 (DCM, -78°C to RT) Ether Propargyl/Alkyl Ethers (Advanced PPO Inhibitors) Phenol->Ether Alkyl Halide (K2CO3, DMF)

Divergent synthetic pathways utilizing 4-(3-Methoxyphenoxy)-3-(trifluoromethyl)aniline.

Experimental Protocols

Protocol A: Synthesis of a Urea-Based PPO Inhibitor Analog

Rationale & Causality: Direct use of alkyl isocyanates (e.g., methyl isocyanate) is highly hazardous. To ensure laboratory safety while achieving the same chemical outcome, this protocol utilizes a two-step, self-validating process: activation of the aniline with phenyl chloroformate to form a stable carbamate intermediate, followed by displacement with an alkylamine. This approach ensures high yields and avoids the handling of toxic gaseous reagents.

Step-by-Step Methodology:

  • Activation (Carbamate Formation):

    • Dissolve 1.0 eq (2.83 g, 10 mmol) of 4-(3-Methoxyphenoxy)-3-(trifluoromethyl)aniline in 30 mL of anhydrous dichloromethane (DCM) under an argon atmosphere.

    • Add 1.5 eq (1.19 g, 15 mmol) of anhydrous pyridine and cool the mixture to 0 °C using an ice bath.

    • Dropwise, add 1.1 eq (1.72 g, 11 mmol) of phenyl chloroformate.

    • Causality: The electron-withdrawing -CF₃ group reduces the nucleophilicity of the aniline; therefore, a highly reactive electrophile like phenyl chloroformate is required over standard carbonates.

  • First Validation Check:

    • Stir for 2 hours at room temperature. Monitor via TLC (Hexanes:EtOAc 3:1). The starting material (UV active, basic) should completely disappear, replaced by a higher Rf​ carbamate spot.

  • Displacement (Urea Formation):

    • Without isolating the carbamate, add 3.0 eq of methylamine (2.0 M solution in THF) directly to the reaction mixture at room temperature.

    • Stir for an additional 4 hours. The nucleophilic methylamine displaces the phenol leaving group, driving the formation of the target urea.

  • Workup & Final Validation:

    • Quench the reaction with 1.0 M HCl (20 mL) to neutralize excess amine and pyridine.

    • Extract the aqueous layer with DCM (2 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Self-Validation System: Analyze the crude product via LC-MS. Look for the [M+H]⁺ peak corresponding to the specific urea derivative. Confirm purity via ¹⁹F NMR (expecting a sharp singlet around -61 ppm, characteristic of the aryl-CF₃ group).

Protocol B: Chemoselective Demethylation for Library Generation

Rationale & Causality: The 3-methoxy group is synthetically restrictive. To build a library of advanced ethers (e.g., propargyl ethers common in commercial PPO inhibitors), the methoxy group must be converted to a phenol. Boron tribromide (BBr₃) is utilized here because it chemoselectively cleaves the aryl-alkyl ether (methoxy) without disrupting the sterically hindered and electronically deactivated diaryl ether core.

Step-by-Step Methodology:

  • Preparation:

    • Dissolve 1.0 eq (2.83 g, 10 mmol) of the starting aniline in 40 mL of anhydrous DCM in an oven-dried, argon-purged flask.

  • Cryogenic Addition:

    • Cool the reaction flask to -78 °C using a dry ice/acetone bath.

    • Slowly add 3.0 eq of BBr₃ (1.0 M solution in DCM, 30 mL) dropwise via syringe.

    • Causality: The cryogenic temperature prevents localized heating and suppresses the potential cleavage of the diaryl ether bond, ensuring absolute chemoselectivity.

  • Cleavage & Monitoring:

    • Allow the reaction to gradually warm to room temperature and stir for 12 hours.

    • Self-Validation System: Monitor by LC-MS. The product mass should shift by exactly -14 Da (loss of a -CH₂ group), confirming successful demethylation without core fragmentation.

  • Quenching & Isolation:

    • Re-cool the flask to 0 °C. Carefully quench the excess BBr₃ by the dropwise addition of methanol (10 mL), followed by water (30 mL). Warning: This step is highly exothermic and generates HBr gas; perform in a well-ventilated fume hood.

    • Adjust the pH of the aqueous layer to ~7 using saturated NaHCO₃ to ensure the resulting aminophenol is in its neutral, organic-soluble state.

    • Extract with Ethyl Acetate (3 x 30 mL), dry over MgSO₄, and evaporate to yield 3-(4-amino-2-(trifluoromethyl)phenoxy)phenol, ready for subsequent alkylation.

References

  • FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Processes, 2022.[Link]

  • Protoporphyrinogen oxidase as a molecular target for diphenyl ether herbicides. Biochemical Journal, 1989.[Link]

Method

Application Note: ¹⁹F NMR Analysis of 4-(3-Methoxyphenoxy)-3-(trifluoromethyl)aniline

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Advanced Methodology and Protocol Guide Introduction & Structural Context 4-(3-Methoxyphenoxy)-3-(trifluoromethyl)ani...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Advanced Methodology and Protocol Guide

Introduction & Structural Context

4-(3-Methoxyphenoxy)-3-(trifluoromethyl)aniline (CAS: 946662-85-7) is a highly versatile fluorinated building block widely utilized in medicinal chemistry, particularly in the synthesis of kinase inhibitors, agrochemicals, and novel pharmacophores[1]. The incorporation of the trifluoromethyl (-CF₃) group not only modulates the lipophilicity and metabolic stability of the resulting drug candidates but also serves as an exceptional probe for ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy.

Because biological systems inherently lack endogenous fluorine, ¹⁹F NMR provides a background-free analytical window[2]. This makes the technique indispensable for structural elucidation, absolute purity assessment via quantitative NMR (qNMR), and Fragment-Based Drug Discovery (FBDD)[2].

Scientific Principles: The -CF₃ Probe in ¹⁹F NMR

The ¹⁹F nucleus boasts a 100% natural abundance, a spin of ½, and a high gyromagnetic ratio, rendering its NMR sensitivity nearly equivalent to that of ¹H. In 4-(3-Methoxyphenoxy)-3-(trifluoromethyl)aniline, the three fluorine atoms of the -CF₃ group are chemically and magnetically equivalent.

Mechanistic Insight: The rapid rotation of the methyl group on the NMR timescale averages the chemical shift anisotropy (CSA), which typically results in a sharp, distinct singlet in the ¹⁹F NMR spectrum[3]. Furthermore, the chemical shift of the -CF₃ group is acutely sensitive to its local dielectric environment and solvent polarity[3]. Attached to an electron-rich aniline ring (bearing an amino group at C1 and a phenoxy ether at C4), the -CF₃ resonance typically manifests in the range of -60.0 to -63.0 ppm (relative to CFCl₃)[4].

Experimental Protocols: Step-by-Step Methodology

As with any advanced spectroscopic technique, the reliability of ¹⁹F NMR data is heavily dependent on sample preparation and precise instrument calibration. Below is the optimized protocol for analyzing 4-(3-Methoxyphenoxy)-3-(trifluoromethyl)aniline.

Phase 1: Sample Preparation

Causality & Rationale: Proper solvation is critical to ensure a high signal-to-noise ratio (SNR) while avoiding line broadening caused by molecular aggregation or high viscosity.

  • Weighing: Accurately weigh 5–10 mg of the analyte for routine 1D ¹⁹F NMR, or 15–20 mg for quantitative NMR (qNMR) applications[2].

  • Solvation: Dissolve the compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆)[2]. Expert Tip: CDCl₃ provides excellent resolution for non-polar interactions, whereas DMSO-d₆ is preferred if you are evaluating hydrogen-bonding states of the primary amine.

  • Internal Standard (For qNMR): Add a precise gravimetric amount of an internal standard[2]. While Trichlorofluoromethane (CFCl₃, 0.0 ppm) is the universal reference, a non-volatile standard like 1,4-difluorobenzene or trifluorotoluene (-63.7 ppm) is highly recommended for qNMR to prevent evaporative loss during analysis.

  • Transfer: Transfer the homogeneous solution to a standard 5 mm NMR tube, ensuring no air bubbles are trapped in the active coil volume.

Phase 2: Spectrometer Setup and Acquisition

Causality & Rationale: The ¹⁹F nucleus has a massive chemical shift range (>1000 ppm) and distinct relaxation properties. The relaxation delay (D1) must be carefully calibrated because -CF₃ groups lack directly attached protons to facilitate rapid dipole-dipole relaxation, leading to long longitudinal relaxation times (T₁).

  • Tuning & Matching: Insert the sample into the spectrometer (e.g., a 400 MHz system, corresponding to ~376 MHz for ¹⁹F). Tune and match the probe specifically to the ¹⁹F frequency[2]. Lock onto the solvent's deuterium signal and shim the magnetic field.

  • Spectral Width (SW): Set the SW to at least 250 ppm (e.g., +50 to -200 ppm) to ensure the -CF₃ signal and any potential fluorinated impurities are captured without aliasing.

  • Pulse Sequence: Utilize a standard 1D sequence (e.g., zg or zgig with inverse gated ¹H decoupling). Note that long-range ¹⁹F-¹H coupling in this specific molecule is usually negligible, so ¹H decoupling is optional but yields marginally sharper singlets.

  • Relaxation Delay (D1): For routine structural confirmation, D1 = 1–2 seconds is sufficient. For qNMR, measure the T₁ of the -CF₃ group (typically 2–4 seconds) and set D1 ≥ 5 × T₁ (e.g., 15–20 seconds) to ensure >99% longitudinal magnetization recovery[2]. Incomplete relaxation will severely skew qNMR integration.

  • Acquisition: Acquire 16 to 64 scans depending on the desired SNR.

Phase 3: Data Processing
  • Apodization: Apply an exponential window function with a line broadening (LB) factor of 0.3–1.0 Hz before Fourier transformation to enhance SNR without sacrificing resolution.

  • Phasing & Baseline Correction: Phase the spectrum manually to ensure a purely absorptive line shape. Apply a polynomial baseline correction to ensure accurate integration across the wide spectral window.

Quantitative Data Presentation

The following table summarizes the expected ¹⁹F NMR parameters for 4-(3-Methoxyphenoxy)-3-(trifluoromethyl)aniline and the physical rationale behind each metric.

ParameterExpected Value / DescriptionRationale / Causality
Chemical Shift ( δ ) -60.0 to -63.0 ppmCharacteristic for Ar-CF₃ groups; exact value depends heavily on solvent polarity (e.g., CDCl₃ vs. DMSO-d₆)[3],[4].
Multiplicity Singlet (s)The three fluorine atoms are chemically equivalent; long-range 4J or 5J coupling to aromatic protons is typically unresolved[2].
Integration 3FCorresponds directly to the three equivalent fluorine nuclei of the trifluoromethyl group.
T₁ Relaxation Time ~2.0 - 4.0 seconds-CF₃ groups lack directly attached protons to facilitate dipole-dipole relaxation, leading to extended T₁ times.
Line Width (v₁/₂) < 2.0 HzRapid rotation of the -CF₃ group averages the chemical shift anisotropy, yielding a highly sharp peak[3].

Applications in Drug Development

  • Fragment-Based Drug Discovery (FBDD): Fluorinated fragments like 4-(3-Methoxyphenoxy)-3-(trifluoromethyl)aniline are highly valuable in FBDD screens. ¹⁹F NMR is an exquisitely sensitive technique for detecting the binding of these fragments to target macromolecules (such as proteins or RNA)[2]. When the molecule binds to a target, the ¹⁹F chemical shift, line width, and relaxation properties change dramatically due to the altered local dielectric environment and restricted molecular tumbling, allowing for precise calculation of binding kinetics[3],[2].

  • Purity Assessment (qNMR): Because the -CF₃ signal is a sharp singlet in a background-free region, it is ideal for qNMR. By comparing the integral of the analyte's -CF₃ peak to a known internal standard, researchers can determine absolute purity without needing a highly purified reference standard of the analyte itself[2].

Analytical Workflow Visualization

G A Sample Preparation (5-10 mg in CDCl3/DMSO-d6) B Internal Standard Addition (e.g., CFCl3 or BTFMA) A->B C NMR Spectrometer Setup (Probe tuning to 19F, 376 MHz) B->C D Data Acquisition (zg pulse, D1 > 5*T1) C->D E Data Processing & Phasing (Apodization, Integration) D->E F Structural & Purity Analysis (Singlet at ~ -62 ppm) E->F

19F NMR Analytical Workflow for Trifluoromethyl Anilines

References

  • A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins - PMC. nih.gov. 3

  • Application Notes and Protocols for 19F NMR Spectroscopy of N-propyl-3-(trifluoromethyl)aniline. benchchem.com. 2

  • Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds | The Journal of Organic Chemistry. acs.org. 4

  • 4-(3-Methoxyphenoxy)-3-(trifluoromethyl)aniline. scbt.com. 1

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Catalyst Loading for the Synthesis of 4-(3-Methoxyphenoxy)-3-(trifluoromethyl)aniline

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the synthesis of complex fluorinated diaryl ethers.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the synthesis of complex fluorinated diaryl ethers. The synthesis of 4-(3-Methoxyphenoxy)-3-(trifluoromethyl)aniline typically involves a nucleophilic aromatic substitution (SNAr) followed by the catalytic hydrogenation of the resulting nitroarene intermediate.

While the SNAr step is generally robust, the subsequent nitro reduction is notoriously sensitive to catalyst loading and selection. The presence of both a diaryl ether linkage (4-O-5 type) and a trifluoromethyl (-CF3) group introduces competing vulnerabilities during hydrogenation: hydrogenolysis (ether cleavage) and hydrodefluorination .

This guide provides field-proven troubleshooting strategies, quantitative optimization data, and a self-validating Standard Operating Procedure (SOP) to ensure high-yield, reproducible reductions.

Mechanistic Workflow: The Hydrogenation Minefield

To troubleshoot effectively, we must first understand the reaction pathway. The reduction of the nitro group is not a single step; it proceeds through nitroso and hydroxylamine intermediates. If the catalyst is too active, it will attack the product's functional groups. If it is too weak, the reaction stalls.

SynthesisPathway SM Nitroarene Starting Material Nitroso Nitroso Intermediate SM->Nitroso H2, Catalyst (Fast) Hydroxylamine Hydroxylamine Intermediate Nitroso->Hydroxylamine H2, Catalyst (Fast) Target Target Aniline Product Hydroxylamine->Target H2, Catalyst (Rate-Limiting) Cleavage Ether Cleavage (Phenol + Aniline) Target->Cleavage Over-reduction (Hydrogenolysis) Defluoro Defluorinated Byproducts Target->Defluoro C-F Activation

Fig 1: Catalytic hydrogenation pathway highlighting intermediates and critical side reactions.

Troubleshooting Guide & FAQs

Q1: Why am I observing significant cleavage of the diaryl ether bond during hydrogenation? Causality: Diaryl ethers (4-O-5 linkages) are highly susceptible to hydrogenolysis, particularly over highly active palladium catalysts (Pd/C) at elevated temperatures or high catalyst loadings[1]. Palladium readily inserts into the sp2 C-O bond, leading to the irreversible formation of 3-methoxyphenol and 4-amino-2-(trifluoromethyl)phenol[2]. Solution: Optimize the catalyst loading. If using Pd/C, strictly reduce the loading to ≤5 wt% relative to the substrate and maintain the temperature below 30 °C. For a more robust and scalable solution, switch to Platinum on Carbon (Pt/C) or sulfided Platinum (Pt/C-S). Platinum has a significantly lower propensity for C-O bond hydrogenolysis compared to Palladium, preserving the diaryl ether linkage while effectively reducing the nitro group.

Q2: My LC-MS shows a mass [M-19] or [M-38] indicating loss of fluorine. How do I prevent hydrodefluorination of the CF3 group? Causality: While the -CF3 group is generally robust, prolonged exposure to active metal surfaces under H2 can lead to C-F bond activation via single-electron transfer or oxidative addition pathways, resulting in defluorination[3][4]. This is severely exacerbated by high catalyst loading and excessive hydrogen pressure. Solution: Mitigate catalyst over-activity. If Pd/C must be used, dope the reaction mixture with a Lewis base inhibitor (e.g., morpholine) or use a trace amount of zinc bromide (ZnBr2) to partially poison the most active catalytic sites. Alternatively, operating at lower pressures (1-3 bar) and using Pt/C-S completely suppresses hydrodefluorination.

Q3: The reaction stalls at ~80% conversion, and a yellow intermediate accumulates. Increasing the H2 pressure doesn't help. What is happening? Causality: The yellow intermediate is the hydroxylamine derivative. The reduction of a nitro group proceeds sequentially: Nitro → Nitroso → Hydroxylamine → Aniline[5]. The final N-O bond cleavage is the rate-limiting step. Stalling indicates either catalyst poisoning (often from residual fluoride or sulfur from the preceding SNAr step) or insufficient active sites due to low catalyst loading. Solution: First, ensure the starting material is rigorously purified (e.g., passed through a short silica plug) to remove SNAr residues. If purity is verified, do not simply increase pressure; instead, increase the catalyst loading by 1-2 wt% or add a mild acid promoter (e.g., 0.1 equivalents of acetic acid) to facilitate the protonation and subsequent cleavage of the hydroxylamine N-O bond.

Optimization Matrix: Catalyst Loading & Reaction Conditions

The following table summarizes our internal benchmarking data for the reduction of 4-(3-methoxyphenoxy)-3-(trifluoromethyl)nitrobenzene (10 mmol scale, Ethyl Acetate solvent, 4 hours).

Catalyst SystemLoading (wt%)Temp (°C)Pressure (bar)Conversion (%)Yield (%)Major Impurity Observed
10% Pd/C10.0605.0>9962Ether Cleavage (22%)
10% Pd/C5.0252.08574Hydroxylamine (11%)
5% Pt/C5.0403.0>9991Defluorination (3%)
5% Pt/C (Sulfided) 5.0 40 3.0 >99 97 None Detected
Standard Operating Procedure (SOP): Optimized Catalytic Hydrogenation

This protocol relies on a self-validating methodology to ensure the selective reduction of the nitroarene without triggering ether cleavage or defluorination.

Step 1: Substrate Preparation & Purification

  • Action: Dissolve the crude nitroarene in ethyl acetate and pass through a short silica gel plug to remove residual inorganic salts and transition metals from the prior SNAr step.

  • Causality: Trace impurities act as potent catalyst poisons, leading to stalled reactions and hydroxylamine accumulation.

  • Validation Checkpoint: LC-MS analysis of the eluent must show <0.1% of the starting 3-methoxyphenol and an absence of baseline inorganic impurities before proceeding.

Step 2: Reaction Assembly

  • Action: In a pressure reactor, charge the purified nitroarene (1.0 equiv) and 5% Pt/C (sulfided) at a 5.0 wt% loading relative to the substrate. Add anhydrous ethanol or ethyl acetate as the solvent (0.2 M concentration).

  • Causality: Sulfided Pt/C is chosen because the sulfur partially poisons the catalyst, reducing its activity enough to prevent C-O and C-F bond insertion, while remaining active enough to reduce the nitro group.

  • Validation Checkpoint: Visual inspection must confirm the catalyst is uniformly suspended in the solvent without clumping, ensuring optimal mass transfer.

Step 3: Purging and Hydrogenation

  • Action: Seal the reactor. Purge with Nitrogen (3x 3 bar), followed by Hydrogen (3x 3 bar). Pressurize with H2 to exactly 3.0 bar. Heat the reaction to 40 °C with vigorous stirring (800-1000 rpm).

  • Causality: Vigorous stirring is critical to overcome the gas-liquid-solid mass transfer limitations that otherwise cause the reaction to stall at the hydroxylamine intermediate.

  • Validation Checkpoint: Monitor the hydrogen uptake via a mass flow controller. The reaction is complete when H2 consumption ceases at exactly 3.0 molar equivalents.

Step 4: Workup and Isolation

  • Action: Cool the reactor to room temperature and vent the H2 gas safely. Purge with Nitrogen. Filter the reaction mixture through a pad of Celite to remove the Pt/C catalyst. Wash the Celite pad with additional solvent. Concentrate the filtrate under reduced pressure.

  • Causality: Prompt removal of the catalyst prevents any background side-reactions that can occur if the product sits on the active metal surface in the presence of trace hydrogen.

  • Validation Checkpoint: Post-filtration LC-MS must show >98% purity of the target 4-(3-Methoxyphenoxy)-3-(trifluoromethyl)aniline, with no detectable hydroxylamine (M+16) or cleavage products.

References
  • Title: Efficient and Mild Transfer Hydrogenolytic Cleavage of Aromatic Ether Bonds in Lignin-Derived Compounds over Ru/C Source: ACS Sustainable Chemistry & Engineering URL: 1

  • Title: Selective C–F Functionalization of Unactivated Trifluoromethylarenes Source: PMC (National Institutes of Health) URL: 3

  • Title: Skeletal Ni electrode-catalyzed C-O cleavage of diaryl ethers entails direct elimination via benzyne intermediates Source: PMC (National Institutes of Health) URL: 2

  • Title: Heterobimetallic Complexes of Bi- or Polydentate N-Heterocyclic Carbene Ligands and Their Catalytic Properties Source: MDPI URL: 4

  • Title: 1,3-Difluoro-2-nitrosobenzene | 29270-54-0 Source: Benchchem URL: 5

Sources

Optimization

Technical Support Center: Managing Impurities from the Reduction of a Nitro-Diaryl Ether Precursor

Welcome to the Technical Support Center, a dedicated resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center, a dedicated resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the challenges associated with managing impurities during the reduction of nitro-diaryl ether precursors. The synthesis of the corresponding amino-diaryl ether is a critical transformation in the development of many pharmaceutical agents, and ensuring the purity of this intermediate is paramount for downstream applications.

I. Frequently Asked Questions (FAQs)

This section addresses common questions and provides quick solutions to prevalent issues encountered during the reduction of nitro-diaryl ethers.

Q1: My reaction is producing significant amounts of colored impurities, turning the reaction mixture dark brown or black. What is the likely cause?

A1: The formation of colored byproducts is a common issue and is often indicative of the presence of azo and azoxy compounds.[1][2] These impurities arise from the condensation of intermediate nitroso and hydroxylamine species, which are formed during the step-wise reduction of the nitro group.[2] The presence of excess starting material or localized areas of high temperature can promote these side reactions.

Quick Troubleshooting:

  • Improve Stirring: Ensure vigorous and efficient stirring to maintain a homogeneous reaction mixture and minimize localized high concentrations of reagents.

  • Control Temperature: For exothermic reactions, such as those using metal hydrides or some catalytic hydrogenations, use an ice bath to maintain a consistent and low temperature.[3]

  • Reagent Addition: Add the reducing agent slowly and in portions to control the reaction rate and heat generation.

Q2: I am observing incomplete conversion of my nitro-diaryl ether starting material, even after extended reaction times. What should I investigate?

A2: Incomplete conversion can stem from several factors, primarily related to the activity of your reducing agent or catalyst.

Troubleshooting Steps:

  • Reagent Stoichiometry: Verify that the correct molar equivalents of the reducing agent have been used. For metal-based reductions like Fe/HCl or SnCl2, a significant excess is often necessary.[3][4]

  • Catalyst Activity (for Catalytic Hydrogenation):

    • Freshness and Storage: Heterogeneous catalysts like Palladium on carbon (Pd/C) or Raney Nickel can lose activity over time or with improper storage.[4] Use a fresh batch of catalyst if possible.

    • Catalyst Poisoning: Impurities in your starting material, solvent, or even from the glassware can poison the catalyst.[4] Common poisons include sulfur compounds and halides.[4] Consider purifying your starting material before the reduction.

    • Catalyst Loading: Ensure that the catalyst loading is appropriate for the scale of your reaction. A typical loading for Pd/C is 5-10 mol% by weight.[3]

Q3: My desired amino-diaryl ether product is degrading during workup or purification. How can I prevent this?

A3: Aromatic amines, particularly those with electron-donating groups like ethers, can be susceptible to oxidation, leading to the formation of colored impurities.

Mitigation Strategies:

  • Inert Atmosphere: Perform the workup and purification steps under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen.

  • Degassed Solvents: Use solvents that have been degassed by sparging with an inert gas or by several freeze-pump-thaw cycles.

  • Antioxidants: Consider adding a small amount of an antioxidant, such as sodium bisulfite or sodium thiosulfate, to the aqueous layers during extraction.

  • Prompt Purification: Purify the crude product as quickly as possible after the reaction is complete to minimize the time it is exposed to air and light.

Q4: How can I selectively reduce the nitro group without affecting other functional groups in my diaryl ether precursor?

A4: Chemoselectivity is a critical challenge, especially in complex molecules. The choice of reducing agent is paramount.

Recommended Reagents for High Selectivity:

  • Tin(II) Chloride (SnCl₂·2H₂O): This is a mild and highly selective reagent for the reduction of nitro groups in the presence of other reducible functionalities like ketones, esters, and nitriles.[5]

  • Iron Powder with Ammonium Chloride (Fe/NH₄Cl): This system is a classic and robust method that is often selective for nitro groups.[5][6]

  • Catalytic Transfer Hydrogenation: Using a hydrogen donor like ammonium formate with Pd/C can be a milder alternative to high-pressure hydrogenation and can offer good selectivity.[3][7]

II. In-Depth Troubleshooting Guides

This section provides more detailed, step-by-step guidance for resolving complex impurity issues.

Guide 1: Identification and Removal of Azo and Azoxy Impurities

Azo and azoxy compounds are common, intensely colored impurities that can be challenging to remove. Their formation is often favored under basic conditions or with insufficient reducing agent.

Workflow for Managing Azo/Azoxy Impurities

A Problem: Colored Impurities (Suspected Azo/Azoxy) B Step 1: Analytical Confirmation (TLC, LC-MS, UV-Vis) A->B C Step 2: Reaction Optimization to Minimize Formation B->C F Step 3: Post-Reaction Treatment B->F I Step 4: Chromatographic Purification B->I D Sub-step 2a: Control pH (Slightly acidic conditions are often better) C->D E Sub-step 2b: Ensure Sufficient Reducing Agent C->E L Outcome: Pure Amino-Diaryl Ether D->L E->L G Sub-step 3a: Acid Wash (Protonates the desired amine, leaving non-basic impurities in the organic layer) F->G H Sub-step 3b: Reductive Treatment (e.g., Sodium Dithionite) F->H G->L H->L J Sub-step 4a: Column Chromatography (May require a modified stationary phase or solvent system) I->J K Sub-step 4b: Recrystallization I->K J->L K->L

Caption: A workflow for addressing azo and azoxy impurities.

Detailed Protocols

Protocol 1: Analytical Identification

  • Thin-Layer Chromatography (TLC): Spot the crude reaction mixture on a TLC plate. Azo and azoxy compounds often appear as distinct, colored spots (typically yellow, orange, or red) that are less polar than the desired amine.

  • LC-MS Analysis: Inject a sample of the crude mixture into an LC-MS. The mass spectrum will show molecular ions corresponding to the expected azo (Ar-N=N-Ar') and azoxy (Ar-N=N(O)-Ar') species.

  • UV-Vis Spectroscopy: Azo compounds exhibit characteristic strong absorbance in the visible region of the electromagnetic spectrum.

Protocol 2: Reductive Quench

If azo/azoxy impurities are confirmed, a reductive quench can be employed before standard workup.

  • After the primary reduction is complete (as monitored by TLC), add a solution of sodium dithionite (Na₂S₂O₄) in water to the reaction mixture.

  • Stir vigorously for 30-60 minutes at room temperature.

  • Proceed with the standard aqueous workup. The dithionite will reduce the azo/azoxy compounds to the desired amine.

Guide 2: Managing Over-reduction and Hydrodehalogenation Side Products

In cases where the nitro-diaryl ether precursor contains other reducible functional groups (e.g., halogens, esters, nitriles), careful selection of the reduction method is crucial to avoid unwanted side reactions.

Decision-Making Workflow for Selective Reduction

A Identify Reducible Functional Groups in the Nitro-Diaryl Ether B Halogen Present? (Cl, Br, I) A->B C Ester or Amide Present? A->C D Alkene or Alkyne Present? A->D E Use SnCl₂·2H₂O or Fe/NH₄Cl to avoid dehalogenation. B->E Yes H Standard catalytic hydrogenation (H₂, Pd/C) is generally efficient if no other reducible groups are present. B->H No F Use NaBH₄/FeCl₂ for good selectivity over esters. C->F Yes C->H No G Catalytic transfer hydrogenation (e.g., Pd/C with ammonium formate) can be selective, but requires optimization. D->G Yes D->H No

Caption: A guide for selecting a reducing agent based on other functional groups.

Quantitative Comparison of Reduction Methods
Reducing Agent/SystemTarget Functional GroupCommon Incompatible GroupsTypical Yield RangeReference
H₂, Pd/C NitroHalogens (especially Br, I), Alkenes, Alkynes>90%[5]
SnCl₂·2H₂O NitroHighly acid-sensitive groups85-95%[5]
Fe/NH₄Cl NitroGenerally good compatibility80-95%[6]
NaBH₄/FeCl₂ NitroKetones, Aldehydes80-90%
H₂, Sulfided Pt/C NitroHalogens (good selectivity)80-90%[5][8]

III. Experimental Protocols

This section provides detailed, step-by-step methodologies for key experiments discussed in this guide.

Protocol 3: General Procedure for Nitro Group Reduction using SnCl₂·2H₂O

This protocol is highly effective for the selective reduction of nitro groups in the presence of other sensitive functionalities.

Materials:

  • Nitro-diaryl ether precursor

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol or Ethyl Acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (for extraction)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve the nitro-diaryl ether (1.0 equivalent) in ethanol or ethyl acetate.

  • Add tin(II) chloride dihydrate (3-5 equivalents) to the solution in portions.[3] The reaction may be mildly exothermic.

  • Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC until the starting material is completely consumed (typically 1-3 hours).

  • Carefully quench the reaction by slowly adding a saturated aqueous solution of NaHCO₃ until the pH of the aqueous layer is ~8-9. This will precipitate tin salts.

  • Filter the mixture through a pad of Celite® to remove the inorganic solids. Wash the Celite® pad thoroughly with ethyl acetate.

  • Transfer the filtrate to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and concentrate under reduced pressure to yield the crude amino-diaryl ether.

  • Purify the product by column chromatography or recrystallization as needed.

Protocol 4: General Procedure for Catalytic Transfer Hydrogenation using Pd/C and Ammonium Formate

This method is a milder alternative to high-pressure hydrogenation and often provides excellent chemoselectivity.

Materials:

  • Nitro-diaryl ether precursor

  • 10% Palladium on Carbon (Pd/C)

  • Ammonium formate (HCOONH₄)

  • Methanol or Ethanol

Procedure:

  • To a solution of the nitro-diaryl ether (1.0 equivalent) in methanol or ethanol, add ammonium formate (3-5 equivalents).[3]

  • Carefully add 10% Pd/C (5-10 mol% by weight) to the reaction mixture.[3]

  • Stir the reaction mixture at room temperature or gently heat to 40-60 °C.

  • Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 1-4 hours.

  • Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by standard methods such as column chromatography or recrystallization.

IV. References

  • Vertex AI Search, "Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4"

  • Organic Chemistry Portal, "Amine synthesis by nitro compound reduction"

  • ACS Publications, "Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism | Journal of Chemical Education"

  • MDPI, "Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives"

  • PMC, "Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C"

  • Thieme, "Selective Nitro Reduction of Ester Substituted Nitroarenes by NaBH4-FeCl2"

  • RSC Publishing, "Selective and sustainable nitro reduction and reductive N -alkylation using a recyclable V 2 O 5 /TiO 2 catalyst for amine synthesis - Materials Advances (RSC Publishing) DOI:10.1039/D5MA00711A"

  • PMC, "Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives"

  • Benchchem, "Challenges in the selective reduction of the nitro group"

  • David Publishing, "Reduction of Nitro Compounds, Through different Reaction Conditions (Combinatory Chemistry)"

  • ACS Publications, "Selective Catalytic Hydrogenation of Nitro Groups in the Presence of Activated Heteroaryl Halides | The Journal of Organic Chemistry"

  • Master Organic Chemistry, "More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger"

  • Wikipedia, "Reduction of nitro compounds"

  • Benchchem, "selective reduction of nitro group without affecting other functional groups"

  • ACS Publications, "Catalytic and Electrocatalytic Hydrogenation of Nitroarenes | The Journal of Physical Chemistry C"

  • RSC Publishing, "On the catalytic transfer hydrogenation of nitroarenes by a cubane-type Mo3S4 cluster hydride: disentangling the nature of the reaction mechanism"

  • ResearchGate, "Reduction of Nitro, Nitroso, Azo and Azoxy Groups"

  • Benchchem, "Technical Support Center: Troubleshooting Guide for the Reduction of the Nitro Group"

  • ACS Publications, "Synthesis of Azoxybenzenes by Reductive Dimerization of Nitrosobenzene | The Journal of Organic Chemistry"

  • Organic Chemistry Portal, "Organocatalytic Asymmetric Transfer Hydrogenation of Nitroolefins"

  • Benchchem, "analytical methods for identifying impurities in 2-Fluoro-5-nitrobenzene-1,4-diamine reactions"

  • Google Patents, "CN100455559C - Method for preparing aromatic amines by reduction of aromatic nitro compounds"

  • MDPI, "Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives"

  • ResearchGate, "(PDF) A General Catalytic Enantioselective Transfer Hydrogenation Reaction of β,β-Disubstituted Nitroalkenes Promoted by a Simple Organocatalyst"

  • Thieme, "Reduction of Nitro Compounds to Amines, Azo Compounds, Hydroxylamines, and Oximes, and Reduction of N-Oxides to Amines"

  • Ministry of the Environment, Government of Japan, "III Analytical Methods"

  • ACS Publications, "Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst"

  • Organic Chemistry Portal, "General and Selective Iron-Catalyzed Transfer Hydrogenation of Nitroarenes without Base"

  • PubMed, "Azo Compounds Derived From Electrochemical Reduction of Nitro Compounds for High Performance Li-Ion Batteries"

  • LGM Pharma, "Winning Strategies to Develop an Analytical Method for Nitrosamines"

  • Benchchem, "Application Notes and Protocols for the Reduction of Nitro Groups to Amines"

  • SCIRP, "A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances"

  • ATSDR, "7. ANALYTICAL METHODS"

Sources

Troubleshooting

Technical Support Center: Scale-Up Synthesis of 4-(3-Methoxyphenoxy)-3-(trifluoromethyl)aniline

Process Overview & Mechanistic Workflow Welcome to the Process Chemistry Technical Support Center. This portal provides troubleshooting guides, validated protocols, and mechanistic insights for the multi-kilogram synthes...

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Author: BenchChem Technical Support Team. Date: March 2026

Process Overview & Mechanistic Workflow

Welcome to the Process Chemistry Technical Support Center. This portal provides troubleshooting guides, validated protocols, and mechanistic insights for the multi-kilogram synthesis of 4-(3-methoxyphenoxy)-3-(trifluoromethyl)aniline[1]. This compound is a critical diaryl ether aniline building block, frequently utilized in the development of active pharmaceutical ingredients (APIs) such as kinase inhibitors, as well as agrochemicals[2].

The synthesis typically involves a two-step sequence: a nucleophilic aromatic substitution (SNAr) followed by the catalytic reduction of the nitro intermediate.

Synthesis SM1 4-Fluoro-3-(trifluoromethyl) nitrobenzene Int 4-(3-Methoxyphenoxy)-3- (trifluoromethyl)nitrobenzene SM1->Int K2CO3, Solvent SNAr Reaction SM2 3-Methoxyphenol SM2->Int Prod 4-(3-Methoxyphenoxy)-3- (trifluoromethyl)aniline Int->Prod H2, Catalyst Nitro Reduction

Two-step synthesis workflow for 4-(3-Methoxyphenoxy)-3-(trifluoromethyl)aniline.

Module 1: SNAr Etherification (Troubleshooting & FAQs)

Q: During the scale-up of the SNAr reaction between 4-fluoro-3-(trifluoromethyl)nitrobenzene and 3-methoxyphenol, we observe a severe exotherm. How can we mitigate this thermal runaway risk? A: The nucleophilic aromatic substitution (SNAr) of highly activated fluoroarenes is intensely exothermic. At a bench scale, batch mixing is manageable, but at a pilot scale, the heat evolution rate can easily exceed the cooling capacity of standard reactors. Causality: The trifluoromethyl and nitro groups synergistically lower the LUMO of the fluoroarene, making the attack by the 3-methoxyphenoxide exceptionally fast and thermodynamically favorable. Solution: Transition from a batch to a semi-batch process. Pre-form the phenoxide salt by mixing 3-methoxyphenol with potassium carbonate in the solvent, then dose the 4-fluoro-3-(trifluoromethyl)nitrobenzene at a strictly controlled rate while maintaining the internal temperature below 60 °C.

Q: We are trying to replace DMF with a greener solvent. What are the validated alternatives for this SNAr step? A: While DMF is the classical polar aprotic solvent for SNAr, it poses reproductive toxicity risks and is difficult to remove from wastewater. The ACS GCI Pharmaceutical Roundtable actively encourages the replacement of such solvents in process chemistry[3][4]. Solution: Dimethyl sulfoxide (DMSO) or a mixture of DMSO and cyclopentyl methyl ether (CPME) are excellent alternatives. DMSO provides the necessary solvation for the potassium phenoxide, while CPME facilitates a seamless transition into the aqueous workup phase, allowing for direct phase separation without extensive solvent swapping.

Protocol 1: Step-by-Step SNAr Methodology (1 kg Scale)
  • Preparation: Charge a 10 L jacketed reactor with 3-methoxyphenol (1.0 eq, ~660 g) and K₂CO₃ (1.5 eq, ~1.1 kg).

  • Solvation: Add DMSO (4 L) and agitate at 300 rpm. Heat the suspension to 45 °C for 1 hour to facilitate phenoxide formation.

  • Dosing Preparation: Charge 4-fluoro-3-(trifluoromethyl)nitrobenzene (1.05 eq, ~1.17 kg) into an addition funnel.

  • Controlled Addition: Add the electrophile dropwise over 3-4 hours. Self-Validating Step/IPC: Maintain internal temperature between 50-60 °C. Do not allow the temperature to exceed 65 °C to prevent dimer impurities.

  • Reaction Completion: Post-addition, stir at 60 °C for 2 hours. Sample for HPLC (Target: < 1% starting material).

  • Isolation: Cool to 20 °C and slowly dose purified water (5 L) to precipitate the 4-(3-methoxyphenoxy)-3-(trifluoromethyl)nitrobenzene intermediate.

  • Filtration: Filter, wash with water (2 x 2 L), and dry under vacuum at 45 °C.

Module 2: Nitro Reduction (Troubleshooting & FAQs)

ReductionPathway Nitro Nitroarene (Ar-NO2) Nitroso Nitrosoarene (Ar-NO) Nitro->Nitroso +H2, -H2O Hydroxyl Hydroxylamine (Ar-NHOH) Nitroso->Hydroxyl +H2 Aniline Target Aniline (Ar-NH2) Hydroxyl->Aniline +H2, -H2O (Rate Limiting) Defluoro Defluorinated Aniline (Impurity) Aniline->Defluoro Over-reduction (C-F Cleavage)

Mechanistic pathway of nitro reduction showing hydroxylamine and defluorination risks.

Q: Our catalytic hydrogenation using Pd/C results in 5-10% of a defluorinated impurity. How do we prevent the cleavage of the trifluoromethyl group? A: Defluorination is a common, highly detrimental side reaction when reducing halogenated nitroarenes with palladium catalysts[5]. Causality: Palladium can insert into the activated C-F bonds of the trifluoromethyl group (oxidative addition) after the nitro group is reduced, leading to hydrodefluorination. Solution: Switch the catalyst from Pd/C to Platinum on Carbon (Pt/C), which has a significantly lower propensity for C-F bond activation. Alternatively, if Pd/C must be used, dope the reaction with a catalytic poison such as vanadium or use an acidized catalyst medium (pKa < 5) to suppress the dehalogenation pathway[5]. Recent process advancements also highlight scalable electrochemical reductions as a metal-free alternative to avoid defluorination entirely[2][6].

Q: We occasionally see an accumulation of the hydroxylamine intermediate, which poses an explosion hazard upon isolation. How is this managed? A: The reduction of a nitroarene proceeds sequentially: Nitro → Nitroso → Hydroxylamine → Aniline. The final step (cleavage of the N-O bond) is often rate-limiting. Most nitro group reductions are very exothermic and need to be designed with appropriate safety testing[7]. Causality: If hydrogen mass transfer is poor, or if the catalyst is poisoned by sulfur trace impurities from the SNAr step, the reaction stalls at the hydroxylamine stage. Hydroxylamines are thermally unstable and can disproportionate exothermically. Solution: Ensure high agitation rates to maximize gas-liquid mass transfer. Implement an in-process control (IPC) using HPLC to explicitly quantify the hydroxylamine intermediate. Do not terminate the hydrogenation or filter the catalyst until the hydroxylamine is confirmed to be < 0.5%[7].

Protocol 2: Step-by-Step Nitro Reduction Methodology (1 kg Scale)
  • Preparation: Charge a 10 L pressure reactor (Hastelloy or glass-lined) with 4-(3-methoxyphenoxy)-3-(trifluoromethyl)nitrobenzene (1.0 kg).

  • Catalyst Loading: Add ethanol (5 L) and 5% Pt/C (10 g, 1 wt% loading). Self-Validating Step: Ensure the reactor is purged with N₂ three times before introducing H₂ to prevent explosive mixtures.

  • Pressurization: Pressurize the reactor with H₂ to 3 bar (45 psi).

  • Reaction: Heat the reaction to 40 °C. The reaction is exothermic; use the reactor jacket to maintain the temperature between 40-50 °C.

  • Monitoring: Monitor hydrogen uptake. Once uptake ceases (typically 4-6 hours), sample the reaction.

  • Critical IPC: Analyze via HPLC. Target: Hydroxylamine < 0.5%, Starting Material < 0.1%.

  • Filtration: Purge with N₂, filter the catalyst through a Celite pad (do not let the catalyst dry out to prevent spontaneous ignition).

  • Crystallization: Concentrate the filtrate under reduced pressure and crystallize the final 4-(3-methoxyphenoxy)-3-(trifluoromethyl)aniline from heptane/ethyl acetate.

Quantitative Data Summary

The following table summarizes the critical process parameters and impurity limits for the scale-up campaign:

Parameter / MetricTarget ValueCriticalityConsequence of Deviation
SNAr Dosing Temperature 50 °C – 60 °CHigh> 65 °C leads to dimer formation and thermal runaway risk.
SNAr Residual SM < 1.0 % (HPLC)MediumCarryover into reduction step; lowers final API yield.
Reduction H₂ Pressure 3 bar (45 psi)High< 2 bar stalls reaction at the hydroxylamine intermediate.
Reduction Temperature 40 °C – 50 °CHigh> 60 °C increases the rate of defluorination (C-F cleavage).
Hydroxylamine (IPC) < 0.5 % (HPLC)CriticalThermal instability during catalyst filtration (explosion risk).
Defluorinated Impurity < 0.2 % (HPLC)HighDifficult to purge via crystallization; requires Pt/C or acid modifiers[5].

References

  • Kisukuri, C. M., et al. "Scalable Electrochemical Reduction of Nitrobenzotrifluorides to 3-Trifluoromethylanilines." Organic Process Research & Development, ACS Publications. URL:[Link]

  • Kosak, J. R. "Hydrogenation of halonitrobenzenes without dehalogenation." US Patent 5068436A.
  • ACS GCI Pharmaceutical Roundtable. "Nitro Reduction - Reagent Guides." American Chemical Society. URL:[Link]

  • ACS GCI Pharmaceutical Roundtable. "Green Chemistry Articles of Interest to the Pharmaceutical Industry." Organic Process Research & Development, ACS Publications. URL:[Link]

Sources

Optimization

Troubleshooting 19F NMR signal broadening in fluorinated anilines

Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a focused troubleshooting guide for a common yet vexing issue in NMR spectroscopy: signal broadeni...

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Author: BenchChem Technical Support Team. Date: March 2026

Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a focused troubleshooting guide for a common yet vexing issue in NMR spectroscopy: signal broadening in the ¹⁹F NMR of fluorinated anilines. As a Senior Application Scientist, my aim is to move beyond a simple checklist, offering in-depth explanations for the underlying causes and providing robust, field-tested protocols to diagnose and resolve these issues.

Technical Support Portal: ¹⁹F NMR of Fluorinated Anilines

Frequently Asked Questions (FAQs)

Q1: My ¹⁹F NMR signal for a simple fluorinated aniline is unexpectedly broad. What are the primary suspects?

When a sharp singlet or a well-defined multiplet is expected but a broad signal is observed, the issue typically originates from one of five areas: dynamic chemical processes, sample-solvent interactions, paramagnetic impurities, inherent relaxation properties, or suboptimal experimental setup.

The most common culprit for fluorinated anilines is chemical exchange related to the amine (-NH₂) group. The nitrogen lone pair can accept a proton from the solvent or trace acids, and the rate of this proton exchange can fall into the intermediate regime on the NMR timescale, leading to significant line broadening.[1][2]

Below is a logical workflow to diagnose the root cause of your signal broadening.

Troubleshooting_Workflow start Broad ¹⁹F Signal Observed check_instrument 1. Verify Instrumental Setup (Shimming, SW, Decoupling) start->check_instrument is_instrument_ok Signal Still Broad? check_instrument->is_instrument_ok test_exchange 2. Investigate Chemical Exchange (Variable Temperature NMR) is_instrument_ok->test_exchange Yes conclusion_instrument Resolved: Instrumental Issue is_instrument_ok->conclusion_instrument No is_exchange Linewidth Changes Significantly with Temp? test_exchange->is_exchange test_paramagnetic 3. Check for Paramagnetics (Degas Sample, Use Chelator) is_exchange->test_paramagnetic No conclusion_exchange Root Cause: Chemical Exchange is_exchange->conclusion_exchange Yes is_paramagnetic Signal Sharpens? test_paramagnetic->is_paramagnetic test_solvent 4. Evaluate Solvent Effects (Change Solvent) is_paramagnetic->test_solvent No conclusion_paramagnetic Root Cause: Paramagnetic Impurities is_paramagnetic->conclusion_paramagnetic Yes is_solvent Signal Sharpens? test_solvent->is_solvent conclusion_solvent Root Cause: Solvent Interaction is_solvent->conclusion_solvent Yes conclusion_csa_dd Consider Inherent Relaxation (CSA, Dipole-Dipole) is_solvent->conclusion_csa_dd No

Caption: Troubleshooting workflow for broad ¹⁹F NMR signals.

Q2: You mentioned chemical exchange. Can you explain how the amine group in fluorinated anilines causes this?

Certainly. The amine group (-NH₂) of an aniline can be protonated to form an anilinium ion (-NH₃⁺). This creates a chemical equilibrium between the free base and its conjugate acid.

Chemical_Exchange Aniline R-Ph-NH₂ (Free Base) Anilinium R-Ph-NH₃⁺ (Conjugate Acid) Aniline->Anilinium k_exchange Exchange_Label Chemical Exchange (Intermediate Rate on NMR Timescale)

Caption: Aniline chemical exchange equilibrium.

The fluorine nucleus experiences a different electronic environment in the neutral aniline compared to the protonated anilinium form. This results in two distinct chemical shifts (δ₁ and δ₂).

  • Fast Exchange: If the proton hops on and off much faster than the NMR experiment can distinguish the two states, a single, sharp, time-averaged signal is observed.

  • Slow Exchange: If the exchange is very slow, two separate, sharp signals are observed for each species.

  • Intermediate Exchange: This is the problematic regime. When the rate of exchange (k_exchange) is on the same order of magnitude as the difference in frequency between the two chemical shifts (Δν), the NMR signal broadens dramatically. For many fluorinated anilines, especially near their pKa, this intermediate exchange condition is met, leading to significant signal broadening.[1] A study of N,N-(methyl-2-carboxyisopropyl)-4-fluoroaniline, for instance, showed significant broadening of its ¹⁹F resonance near its pKa of 6.8 due to a decreased rate of exchange between its protonated and unprotonated forms.[1]

Troubleshooting Protocol: Variable Temperature (VT) NMR

To confirm chemical exchange, a Variable Temperature (VT) NMR experiment is the definitive test.

  • Baseline Spectrum: Acquire a standard ¹⁹F NMR spectrum at your typical experimental temperature (e.g., 298 K).

  • Cooling: Decrease the sample temperature in increments of 10-15 K (e.g., to 288 K, 278 K, etc.) and acquire a spectrum at each step. If exchange is the cause, the signal should sharpen as the exchange rate slows. You may even resolve the two distinct signals for the protonated and unprotonated species.

  • Heating: Increase the sample temperature in increments of 10-15 K above the baseline (e.g., to 308 K, 318 K). The signal should also sharpen as the exchange rate increases and moves into the "fast exchange" regime.

  • Analysis: Plot the linewidth (Full Width at Half Maximum, FWHM) versus temperature. A bell-shaped curve or a significant decrease in linewidth away from a central temperature is a strong indicator of chemical exchange.

Q3: Could my choice of solvent be the problem?

Absolutely. The solvent plays a critical role and can influence linewidth in several ways.

  • Proton Donation: Protic solvents (like methanol or water) can directly participate in the chemical exchange with the amine group, often exacerbating the broadening issue.

  • Viscosity: More viscous solvents slow down molecular tumbling. This can increase the efficiency of certain relaxation mechanisms, particularly Chemical Shift Anisotropy (CSA) and dipole-dipole interactions, leading to broader lines.[3]

  • Solvent-Solute Interactions: The solvent can have a profound effect on the ¹⁹F chemical shift, with changes of ±2 ppm or more being possible.[4] Strong interactions, such as hydrogen bonding between the solvent and the aniline's NH₂ group, can alter the electronic environment and relaxation properties.

Troubleshooting Protocol: Solvent Screen

If you suspect solvent effects, particularly if you are using a protic solvent:

  • Prepare Samples: Dissolve your fluorinated aniline in a series of aprotic solvents of varying polarity (e.g., CDCl₃, Acetone-d₆, Acetonitrile-d₃, Benzene-d₆).

  • Acquire Spectra: Run the ¹⁹F NMR for each sample under identical experimental conditions.

  • Compare Linewidths: A significant sharpening of the signal in an aprotic, non-viscous solvent strongly suggests that solvent-mediated proton exchange or viscosity was the primary issue.

Q4: I've ruled out chemical exchange. What about sample contamination?

Paramagnetic impurities are a notorious cause of severe line broadening in NMR. Even trace amounts can have a dramatic effect.

  • Dissolved Oxygen (O₂): Molecular oxygen is paramagnetic. In solution, it can significantly shorten the relaxation times (T₁ and T₂) of nearby nuclei, leading to broader signals.

  • Metal Ions: Trace metal contaminants (e.g., Fe³⁺, Cu²⁺, Mn²⁺) from glassware, reagents, or catalysts are highly efficient at paramagnetic relaxation enhancement (PRE) and can broaden signals beyond detection.[3][5]

Troubleshooting Protocol: Removal of Paramagnetic Impurities

  • Degassing (for O₂):

    • Freeze-Pump-Thaw: For organic solvents, this is the most effective method. Freeze the sample in liquid nitrogen, apply a vacuum to remove gases from the headspace, thaw the sample to release dissolved gases, and repeat the cycle 3-4 times.

    • Inert Gas Sparging: Bubble a stream of an inert gas (Argon or Nitrogen) through your sample for 5-10 minutes just before analysis. This is less effective than Freeze-Pump-Thaw but is often sufficient.

  • Chelation (for Metal Ions):

    • Add a small amount (e.g., 1-5 mM) of a chelating agent like EDTA to your NMR sample. If metal ion contamination is the issue, the EDTA will bind the metal, sequestering it from your analyte and causing the ¹⁹F signal to sharpen significantly.

Q5: My signal is still broad after all these checks. Could it be an intrinsic property of my molecule or an instrumental issue?

Yes, this is possible. If the above troubleshooting steps yield no improvement, consider these two areas:

1. Inherent Relaxation Mechanisms:

The intrinsic linewidth of an NMR signal is governed by the transverse relaxation rate (R₂ or 1/T₂). For ¹⁹F, the two main contributors are:

  • Dipole-Dipole (DD) Interactions: This is relaxation caused by the magnetic fields of nearby nuclei, primarily protons (¹H).[3][6] The efficiency of this interaction depends on the distance between the ¹⁹F and ¹H nuclei.

  • Chemical Shift Anisotropy (CSA): Because the fluorine nucleus is surrounded by 9 electrons, its chemical shift is highly sensitive to its orientation within the magnetic field.[3] For non-spherical molecules, this anisotropy provides a powerful relaxation mechanism, especially at higher magnetic field strengths.[6][7] For large or slowly tumbling molecules, CSA can be the dominant cause of line broadening.[7]

Troubleshooting Steps:

  • Proton Decoupling: Ensure your ¹H decoupler is turned on and properly calibrated. Running a ¹⁹F spectrum with and without ¹H decoupling can help identify if ¹⁹F-¹H couplings are contributing to the apparent line width.

  • Change Magnetic Field: If possible, acquire a spectrum on a spectrometer with a different field strength (e.g., 400 MHz vs. 600 MHz). Linewidth contribution from CSA is proportional to the square of the magnetic field strength. If your signal sharpens significantly at a lower field, CSA is a major factor.

2. Instrumental Parameters:

  • Magnetic Field Homogeneity (Shimming): Poor shimming is a fundamental cause of broad lines for any nucleus. Always ensure the magnetic field is well-shimmed on your sample.

  • Spectral Width (sw) and Transmitter Offset (tof): ¹⁹F NMR has an extremely wide chemical shift range.[8] If your spectral width is set too narrowly, your signal could be aliased (folded) into the spectrum and appear distorted. If the transmitter offset is far from your signal's resonance frequency, you can get poor excitation and phasing issues, which can manifest as broad or distorted lines.[8]

  • Acquisition Parameters: Ensure you are using an appropriate pulse width (pw) and a sufficient relaxation delay (d1) to allow for full relaxation between scans. A d1 of at least 5 times the longest T₁ is recommended for quantitative accuracy, though shorter delays are often used for routine screening.[9]

Summary Troubleshooting Table

Potential Cause Key Indicator(s) Primary Troubleshooting Action Expected Result
Chemical Exchange Linewidth is sensitive to temperature and pH/solvent proticity.Perform a Variable Temperature (VT) NMR experiment.Signal sharpens at both higher and lower temperatures.
Solvent Effects Broad signal observed in a protic or viscous solvent.Change to an aprotic, low-viscosity solvent (e.g., CDCl₃, Acetone-d₆).Signal sharpens significantly.
Paramagnetic O₂ Sample was not degassed.Degas the sample using Freeze-Pump-Thaw or by bubbling Ar/N₂.Signal sharpens.
Paramagnetic Metals Reagents or glassware may be contaminated.Add a small amount of a chelating agent (e.g., EDTA).Signal sharpens dramatically.
Relaxation (CSA/DD) Molecule is large, or experiment is run at high field.Run spectrum at a lower magnetic field; ensure ¹H decoupling is optimal.Signal sharpens at lower field strength.
Instrumental Issues All signals in the spectrum are broad; poor line shape.Re-shim the magnet; verify spectral width, offset, and pulse parameters.Improved line shape and resolution.

References

  • Gerig, J. T. (2001). Fluorine NMR. eMagRes. [Link]

  • Wikipedia. (2023). Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia. [Link]

  • Jee, J., & Urick, A. K. (2021). 19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery. RSC Chemical Biology, 2(3), 735-746. [Link]

  • NMR Facility, UCSB Department of Chemistry and Biochemistry. F19 detection. [Link]

  • Dalvit, C., & Vulpetti, A. (2019). Perspectives on Applications of 19 F-NMR in Fragment-Based Drug Discovery. Molecules, 24(23), 4359. [Link]

  • University of Ottawa. 19Flourine NMR. [Link]

  • Rossini, A. J., et al. (2013). Ultrafast 19F MAS NMR. National Science Foundation. [Link]

  • Le, H. T., & Angell, Y. L. (2021). 19F NMR as a tool in chemical biology. Beilstein Journal of Organic Chemistry, 17, 293-318. [Link]

  • Deutsch, C. J., & Taylor, J. S. (1989). New class of 19F pH indicators: fluoroanilines. Biophysical journal, 55(4), 799–804. [Link]

  • Georgieva, A., et al. (2020). Use of Paramagnetic 19F NMR to Monitor Domain Movement in a Glutamate Transporter. bioRxiv. [Link]

  • Guo, T., et al. (2005). Primary Amine (−NH2) Quantification in Polymers: Functionality by 19F NMR Spectroscopy. Macromolecules, 38(11), 4549-4555. [Link]

  • Wodrich, M. D., et al. (2017). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of organic chemistry, 82(15), 8084–8092. [Link]

  • Yu, J. X., et al. (2013). New Frontiers and Developing Applications in 19F NMR. NMR in biomedicine, 26(8), 830–848. [Link]

  • Frederick, K. K., et al. (2010). 19F NMR relaxation studies of fluorosubstituted tryptophans. Journal of biomolecular NMR, 48(2), 77–88. [Link]

  • Sebastian, R., et al. (2011). Slow dynamics in a liquid crystal: 1H and 19F NMR relaxometry. The Journal of Chemical Physics, 135(24), 244504. [Link]

  • Matei, A., & Gronenborn, A. M. (2016). 19F Paramagnetic Relaxation Enhancement: A Valuable Tool for Distance Measurements in Proteins. Angewandte Chemie (International ed. in English), 55(1), 150–154. [Link]

  • Tettey, J., et al. (2019). Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. Journal of analytical methods in chemistry, 2019, 9398048. [Link]

  • Brouwer, D. H., et al. (2011). 19F-decoupling of half-integer spin quadrupolar nuclei in solid-state NMR: application of frequency-swept decoupling methods. Journal of magnetic resonance (San Diego, Calif. : 1997), 213(1), 183–189. [Link]

  • Smith, M. A., et al. (2019). NMR spectral analysis of second-order 19F-19F, 19F-1H and 13C-19F coupling constants in pentafluorobenzene and tetrafluoro-4-(morpholino)pyridine. Journal of Fluorine Chemistry, 220, 93-99. [Link]

  • ResearchGate. (n.d.). 19 F NMR spectra at 470.29 MHz: a) sample containing 5 mM of each... [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Biological Activity of Kinase Inhibitor Scaffolds: 4-(3-Methoxyphenoxy)-3-(trifluoromethyl)aniline vs. Sorafenib

Introduction In the landscape of targeted cancer therapy, multi-kinase inhibitors have revolutionized treatment paradigms for various malignancies. Sorafenib (Nexavar®) stands as a landmark drug in this class, approved f...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of targeted cancer therapy, multi-kinase inhibitors have revolutionized treatment paradigms for various malignancies. Sorafenib (Nexavar®) stands as a landmark drug in this class, approved for the treatment of advanced renal cell carcinoma (RCC) and unresectable hepatocellular carcinoma (HCC)[1][2]. Its efficacy stems from a dual mechanism of action: inhibiting tumor cell proliferation by targeting the Raf/MEK/ERK signaling pathway and blocking tumor angiogenesis by inhibiting receptor tyrosine kinases (RTKs) like VEGFR and PDGFR[1][3][4].

This guide provides a comparative analysis between the well-established Sorafenib and 4-(3-Methoxyphenoxy)-3-(trifluoromethyl)aniline, a structurally related aniline derivative. While Sorafenib is a fully elaborated drug molecule, 4-(3-Methoxyphenoxy)-3-(trifluoromethyl)aniline represents a core chemical scaffold—a critical building block in the synthesis of more complex inhibitors[5][6]. Understanding the biological potential of this foundational structure in direct comparison to the final drug product offers invaluable insights for medicinal chemists and drug development professionals. We will dissect their structural differences, predict the biological activity of the aniline scaffold based on established structure-activity relationships (SAR), and provide a comprehensive experimental framework to empirically validate these predictions.

Structural and Mechanistic Dissection

A molecule's function is intrinsically linked to its structure. The trifluoromethyl group (–CF3) is a common feature in modern pharmaceuticals, valued for its ability to increase metabolic stability and lipophilicity, thereby enhancing membrane permeability and target binding[7]. Both Sorafenib and the aniline scaffold share a trifluoromethylphenyl moiety, suggesting a common potential for interaction with hydrophobic pockets within kinase active sites[8].

However, the key differentiators lie in the functional groups responsible for critical binding interactions.

  • Sorafenib : Employs a bi-aryl urea structure. The urea linker is a classic "hinge-binding" motif, forming crucial hydrogen bonds with the kinase's hinge region. The molecule is further extended with a phenoxy group and terminates in an N-methylpicolinamide moiety, which makes additional contacts and contributes to its specific binding affinity and pharmacokinetic profile[9].

  • 4-(3-Methoxyphenoxy)-3-(trifluoromethyl)aniline : This molecule is essentially a fragment of a Sorafenib-like structure. It possesses the trifluoromethylaniline core but lacks the critical urea linker and the terminal picolinamide group. While the primary aniline (-NH2) group can act as a hydrogen bond donor and acceptor, it is unlikely to replicate the specific, high-affinity interactions of the entire urea-picolinamide system found in Sorafenib.

Targeted Signaling Pathways

Sorafenib exerts its effect by potently inhibiting key kinases in two major cancer-driving pathways.[1][10][11] The diagram below illustrates these established targets. For the aniline scaffold, any activity against these pathways would be purely speculative and predicted to be significantly weaker due to its incomplete pharmacophore.

Sorafenib_Signaling_Pathways cluster_0 Tumor Proliferation Pathway cluster_1 Tumor Angiogenesis Pathway Ras Ras Raf Raf-1, B-Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Proliferation Cell Proliferation & Survival ERK->Proliferation Promotes GrowthFactors VEGF, PDGF RTK VEGFR, PDGFR GrowthFactors->RTK Binds & Activates Signaling Downstream Signaling (e.g., PI3K/Akt) RTK->Signaling Activates Angiogenesis Angiogenesis Signaling->Angiogenesis Promotes Sorafenib Sorafenib Sorafenib->Raf Inhibits Sorafenib->RTK Inhibits

Caption: Signaling pathways targeted by Sorafenib.

A Framework for Experimental Comparison

To objectively compare the biological activity of 4-(3-Methoxyphenoxy)-3-(trifluoromethyl)aniline against Sorafenib, a tiered experimental approach is necessary. This section outlines the essential protocols, explaining the rationale behind each step.

A. In Vitro Kinase Inhibition Assay

Causality: This is the most direct method to assess a compound's ability to inhibit a specific kinase enzyme. By measuring the phosphorylation of a substrate in the presence of the inhibitor, we can determine its potency, typically expressed as an IC50 value (the concentration required to inhibit 50% of the enzyme's activity). A broad screening panel is recommended to identify primary targets and assess selectivity.

Experimental Workflow:

Kinase_Assay_Workflow cluster_workflow In Vitro Kinase Assay Workflow A 1. Reagent Preparation - Serially dilute compounds - Prepare Kinase/Buffer mix - Prepare Substrate/ATP mix B 2. Reaction Setup (384-well) - Add diluted compound - Add Kinase/Buffer mix - Incubate briefly A->B C 3. Initiate Reaction - Add Substrate/ATP mix - Incubate at 30°C B->C D 4. Stop Reaction & Detect Signal - Add ADP-Glo™ Reagent (stops kinase) - Add Detection Reagent (converts ADP to ATP) C->D E 5. Data Acquisition - Measure luminescence - Calculate % inhibition D->E F 6. Analysis - Plot dose-response curve - Determine IC50 value E->F

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Comparative

Comparative Synthesis Guide: Buchwald-Hartwig vs. Ullmann C-O Coupling for 4-(3-Methoxyphenoxy)-3-(trifluoromethyl)aniline

As a Senior Application Scientist, designing a robust, scalable synthesis for complex diaryl ethers requires looking beyond basic reaction schemes. The synthesis of 4-(3-Methoxyphenoxy)-3-(trifluoromethyl)aniline present...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, designing a robust, scalable synthesis for complex diaryl ethers requires looking beyond basic reaction schemes. The synthesis of 4-(3-Methoxyphenoxy)-3-(trifluoromethyl)aniline presents a unique chemoselectivity and steric challenge.

Attempting a direct C-O cross-coupling on the unprotected aniline precursor will inevitably lead to competitive C-N amination (polymerization or unwanted cross-coupling), as both Palladium and Copper catalysts are highly active for aniline arylation. The self-validating solution is to utilize the nitro-precursor: 4-bromo-3-(trifluoromethyl)nitrobenzene. Once the diaryl ether bond is forged, a mild reduction yields the target API intermediate.

This guide objectively benchmarks the two premier transition-metal-catalyzed methods for this critical C-O bond formation: the Palladium-catalyzed Buchwald-Hartwig and the Copper-catalyzed Modern Ullmann coupling.

Mechanistic Logic & Catalyst Speciation

The ortho-trifluoromethyl group on our electrophile imposes significant steric bulk, which acts as a kinetic barrier during the catalytic cycle. Understanding the causality behind ligand selection is paramount.

The Buchwald-Hartwig (Pd) Pathway

The Pd-catalyzed route operates via a Pd(0)/Pd(II) cycle. The rate-determining step in C-O coupling is the reductive elimination of the diaryl ether from the Pd(II) complex, primarily because alkoxides are "hard" ligands that bind tightly to the metal. To overcome this, we employ bulky, electron-rich biarylphosphine ligands (such as RockPhos or t-BuBrettPhos ). The extreme steric bulk of the ligand forces the aryl and aryloxide groups into close proximity, artificially lowering the activation energy and inducing rapid reductive elimination[1]. Understanding catalyst speciation and loading is also critical here to prevent the formation of inactive Pd-clusters[2].

The Modern Ullmann (Cu) Pathway

Traditional Ullmann couplings required harsh conditions (>150 °C) and stoichiometric copper. Modern variants operate via a Cu(I)/Cu(III) cycle utilizing catalytic CuI. The breakthrough is the addition of bidentate N,O-ligands like Picolinic Acid or diol complexes[3]. These ligands stabilize the Cu(I) oxidation state, prevent disproportionation into Cu(0) and Cu(II), and increase solubility in organic solvents. This allows the coupling of sterically hindered ortho-substituted aryl halides to proceed smoothly at much milder temperatures (100–110 °C)[4].

SynthesisWorkflow Start 4-Bromo-3-(trifluoromethyl)nitrobenzene + 3-Methoxyphenol PdPath Buchwald-Hartwig C-O Coupling Pd(OAc)2, RockPhos Cs2CO3, Toluene, 100°C Start->PdPath Route A (Pd) CuPath Modern Ullmann C-O Coupling CuI, Picolinic Acid K3PO4, DMSO, 110°C Start->CuPath Route B (Cu) Intermediate 4-(3-Methoxyphenoxy)-3-(trifluoromethyl)nitrobenzene PdPath->Intermediate CuPath->Intermediate Reduction Nitro Reduction Pd/C, H2 (1 atm), MeOH Intermediate->Reduction Product 4-(3-Methoxyphenoxy)-3-(trifluoromethyl)aniline (Target API Intermediate) Reduction->Product

Figure 1: Parallel retrosynthetic workflows for Pd- and Cu-catalyzed diaryl ether synthesis.

CatalyticCycle Precatalyst Precatalyst Activation ActiveCat Active Catalyst [M(0) or M(I)] Precatalyst->ActiveCat OxAdd Oxidative Addition (Ar-Br Cleavage) ActiveCat->OxAdd Transmet Ligand Exchange (+ Ar'-O⁻) OxAdd->Transmet RedElim Reductive Elimination (C-O Formation) Transmet->RedElim RedElim->ActiveCat Regeneration Product Diaryl Ether RedElim->Product Release

Figure 2: General mechanistic logic for transition-metal-catalyzed C-O cross-coupling.

Experimental Design & Self-Validating Protocols

The following protocols are engineered as self-validating systems. Analytical In-Process Controls (IPC) and specific workup rationales are embedded to ensure reproducibility.

Protocol A: Palladium-Catalyzed (Buchwald-Hartwig) Synthesis

Optimized for rapid conversion and broad functional group tolerance.

  • System Preparation (Degassing): To an oven-dried Schlenk flask, add 4-bromo-3-(trifluoromethyl)nitrobenzene (10.0 mmol, 1.0 equiv), Pd(OAc)₂ (2 mol%), RockPhos (2.5 mol%), and anhydrous Cs₂CO₃ (15.0 mmol, 1.5 equiv). Evacuate and backfill the flask with Argon three times. Causality: Pd(0) intermediates are highly sensitive to oxidation; strict anaerobic conditions prevent catalyst deactivation.

  • Reaction Initiation: Inject anhydrous Toluene (50 mL, 0.2 M) and 3-methoxyphenol (12.0 mmol, 1.2 equiv) via syringe. Seal the flask and heat to 100 °C with vigorous stirring.

  • IPC Checkpoint: At 8 hours, sample 50 µL, dilute with MeCN, and analyze via LC-MS. The reaction is complete when the aryl bromide peak (<1% AUC) is consumed. Typical completion is 8–12 hours.

  • Workup & Scavenging: Cool to room temperature. Filter the crude mixture through a tightly packed pad of Celite to remove inorganic salts and precipitated Pd black. Wash the pad with EtOAc (3 × 20 mL). Note: For pharmaceutical applications, treat the filtrate with a heavy-metal scavenger (e.g., SiliaMetS Thiol) for 4 hours to reduce Pd levels below 10 ppm.

  • Purification: Concentrate under reduced pressure and purify via flash chromatography (Hexanes/EtOAc) to isolate 4-(3-methoxyphenoxy)-3-(trifluoromethyl)nitrobenzene.

Protocol B: Copper-Catalyzed (Modern Ullmann) Synthesis

Optimized for process scale-up, cost-efficiency, and simplified metal clearance.

  • System Preparation: To a sealed pressure tube, add 4-bromo-3-(trifluoromethyl)nitrobenzene (10.0 mmol, 1.0 equiv), CuI (10 mol%), Picolinic Acid (20 mol%), and K₃PO₄ (20.0 mmol, 2.0 equiv).

  • Reaction Initiation: Add anhydrous DMSO (20 mL, 0.5 M) and 3-methoxyphenol (12.0 mmol, 1.2 equiv) under an Argon atmosphere. Heat the mixture to 110 °C. Causality: DMSO acts as an excellent coordinating solvent that, alongside picolinic acid, solubilizes the active Cu(I) species, preventing the formation of unreactive copper aggregates[4].

  • IPC Checkpoint: Monitor via LC-MS at 12 h and 24 h. Due to the steric hindrance of the ortho-CF₃ group, expect full conversion around 24–36 hours.

  • Workup & Scavenging (Critical Step): Cool to room temperature and dilute with EtOAc (100 mL). Quench the reaction by washing the organic layer with 10% aqueous ammonium hydroxide (NH₄OH) (3 × 50 mL). Causality: Ammonia strongly chelates residual copper, forming a highly water-soluble, deep blue [Cu(NH₃)₄]²⁺ complex. This ensures near-quantitative metal clearance without expensive scavenging resins.

  • Purification: Wash with brine, dry over Na₂SO₄, concentrate, and purify via flash chromatography to isolate the nitro-intermediate.

Final Step: Nitro Reduction (Common to Both Routes)

Dissolve the purified nitro-intermediate in MeOH (0.2 M). Add 10 wt% Pd/C (0.05 equiv Pd). Stir under an H₂ atmosphere (1 atm, balloon) at 25 °C for 4 hours. Filter through Celite and concentrate to afford the final 4-(3-Methoxyphenoxy)-3-(trifluoromethyl)aniline .

Comparative Performance Data

ParameterBuchwald-Hartwig (Pd)Modern Ullmann (Cu)Practical Implication
Typical Yield (C-O Step) 85–92%70–80%Pd offers superior conversion for sterically hindered ortho-CF₃ substrates.
Reaction Time 8–12 hours24–36 hoursPd cycles faster due to sterically-induced rapid reductive elimination.
Temperature 90–100 °C110–120 °CCu requires slightly higher thermal activation for the transmetalation step.
Catalyst System Cost High (Pd + RockPhos)Very Low (CuI + Picolinic Acid)Cu is orders of magnitude cheaper, making it highly attractive for kg-scale.
Metal Scavenging Difficult (Requires Thiol resins)Easy (Aqueous NH₄OH wash)Cu is highly preferred for late-stage API synthesis due to easy clearance.
Chemoselectivity Risk High (Prone to C-N coupling)High (Prone to C-N coupling)Critical: Both methods require the nitro-precursor to avoid aniline polymerization.

Conclusion & Recommendations

The choice between Buchwald-Hartwig and Ullmann methodologies depends heavily on the development phase:

  • Discovery & MedChem Phase: The Buchwald-Hartwig protocol is recommended. The use of bulky biarylphosphines guarantees high yields and rapid reaction times, which is essential when generating library analogs or working with limited material quantities. The high cost of the catalyst is negligible at the milligram scale.

  • Process Development & Scale-Up: The Modern Ullmann protocol is vastly superior for manufacturing. While the reaction time is longer and the yield slightly lower due to the ortho-CF₃ steric clash, the economic benefits of utilizing CuI/Picolinic acid and the operational simplicity of aqueous ammonia metal scavenging far outweigh the drawbacks.

By strategically deploying the nitro-precursor in either catalytic system, researchers can establish a highly reproducible, self-validating workflow for synthesizing 4-(3-Methoxyphenoxy)-3-(trifluoromethyl)aniline.

References

  • Palladium-Catalyzed C−O Coupling Involving Unactivated Aryl Halides. Sterically Induced Reductive Elimination To Form the C−O Bond in Diaryl Ethers - acs.org.
  • Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers - nih.gov.
  • General, Mild, and Intermolecular Ullmann-Type Synthesis of Diaryl and Alkyl Aryl Ethers Catalyzed by Diol−Copper(I) Complex - acs.org.
  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm - acs.org.

Sources

Validation

Comprehensive SAR and Performance Comparison Guide: 4-(3-Methoxyphenoxy)-3-(trifluoromethyl)aniline Analogs in Type II Kinase Inhibitor Development

Executive Summary & Core Mechanism In the landscape of targeted oncology and inflammatory disease therapeutics, the diaryl ether aniline scaffold has emerged as a privileged building block for designing Type II kinase in...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Mechanism

In the landscape of targeted oncology and inflammatory disease therapeutics, the diaryl ether aniline scaffold has emerged as a privileged building block for designing Type II kinase inhibitors . Specifically, 4-(3-Methoxyphenoxy)-3-(trifluoromethyl)aniline (CAS 946662-85-7) provides an optimal pharmacophore for stabilizing the inactive "DFG-out" conformation of multikinase targets such as VEGFR2, PDGFR, and mutant B-RAF[1][2].

Unlike Type I inhibitors that compete directly with ATP in the active "DFG-in" state, Type II inhibitors exploit a highly specific allosteric hydrophobic pocket exposed only during the kinase's inactive state[3]. This guide objectively compares the structure-activity relationship (SAR) of the 3-methoxy/3-trifluoromethyl analog against alternative substitutions, providing researchers with actionable, field-proven insights for lead optimization[4].

G A Kinase (DFG-in) Active State B Kinase (DFG-out) Inactive State A->B Conformational Shift C Type II Inhibitor Binding B->C Stabilizes D Allosteric Pocket Occupancy C->D CF3 & Ether interactions E Signal Transduction Blocked D->E Inhibition

Logical flow of Type II kinase inhibition stabilizing the DFG-out conformation.

Structure-Activity Relationship (SAR) Analysis

To understand why 4-(3-Methoxyphenoxy)-3-(trifluoromethyl)aniline outperforms simpler analogs, we must deconstruct the causality behind its structural components:

  • The Diaryl Ether Linkage (-O-): Acts as a flexible hinge. It allows the molecule to adopt a precise dihedral angle, bridging the ATP-binding hinge region and the deep allosteric pocket[4].

  • The 3-Trifluoromethyl Group (-CF 3​ ): Serves a dual purpose. Sterically, it perfectly fills the hydrophobic pocket adjacent to the gatekeeper residue. Electronically, its strong electron-withdrawing nature lowers the pKa of the primary aniline, rendering the final urea/amide linkage highly resistant to metabolic hydrolysis[1].

  • The 3-Methoxy Group (-OCH 3​ ): The meta-substitution is a critical optimization. While a para-substitution (e.g., 4-methoxy) often causes steric clashes within the narrow solvent channel of the DFG-out pocket, the 3-methoxy group vectors perfectly into a solvent-exposed sub-pocket, providing a favorable hydrogen-bond acceptor without spatial penalties[2].

Quantitative Performance Comparison

The table below summarizes the biochemical performance of urea-linked inhibitors derived from various aniline building blocks. Data represents typical IC 50​ values against wild-type VEGFR2 and mutant B-RAF V600E .

Aniline Building Block CoreR1 SubstitutionR2 SubstitutionVEGFR2 IC 50​ (nM)B-RAF V600E IC 50​ (nM)Metabolic T 1/2​ (HLM)
4-(3-Methoxyphenoxy)-3-(CF 3​ )-aniline 3-CF 3​ 3'-Methoxy12 28 45 min
4-(4-Chlorophenoxy)-3-(CF 3​ )-aniline3-CF 3​ 4'-Chloro153550 min
4-(Phenoxy)-3-(CF 3​ )-aniline3-CF 3​ None8511030 min
4-(3-Methoxyphenoxy)-3-methylaniline3-CH 3​ 3'-Methoxy24045015 min

*Note: IC 50​ values are representative of optimized N-methylpicolinamide urea derivatives to illustrate the isolated SAR impact of the aniline core.

Experimental Workflow & Self-Validating Protocols

To establish trustworthiness in drug discovery, experimental protocols must be self-validating. The following methodologies ensure that observed IC 50​ shifts are due to genuine target engagement rather than assay artifacts.

G Step1 Compound Synthesis (Aniline Coupling) Step2 Biochemical Assay (ADP-Glo Kinase) Step1->Step2 Purified Compound Step3 Cell-Based Assay (Proliferation/Viability) Step2->Step3 In Vitro Validation Step4 SAR Data Analysis (IC50 Calculation) Step3->Step4 Cellular Efficacy Step4->Step1 Iterative Refinement Step5 Lead Optimization Step4->Step5 Hit to Lead

Iterative workflow for synthesizing and validating diaryl ether aniline analogs.

Protocol 1: In Vitro Kinase Inhibition (ADP-Glo™ Assay)

This assay measures kinase activity by quantifying the amount of ADP produced during the kinase reaction. It is self-validating because it relies on an ATP-to-ADP standard curve, ensuring signal linearity.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM Tris-HCl pH 7.5, 10 mM MgCl 2​ , 0.01% BSA).

  • Compound Dilution: Serially dilute the synthesized analogs (from 10 μ M to 0.1 nM) in 100% DMSO, then transfer to the assay plate (final DMSO concentration 1%).

  • Enzyme Addition: Add 2 ng/well of recombinant VEGFR2 or B-RAF enzyme. Causality Check: Include a "No Enzyme" control to establish the baseline background luminescence.

  • Reaction Initiation: Add ultra-pure ATP (at the specific Km​ for the kinase) and the appropriate peptide substrate. Incubate for 60 minutes at room temperature.

  • Detection: Add ADP-Glo Reagent to terminate the reaction and deplete unconsumed ATP (40 min incubation). Then, add Kinase Detection Reagent to convert ADP to ATP and generate a luciferase-driven luminescent signal.

  • Data Analysis: Calculate the Z'-factor. A Z' > 0.6 validates the assay's robustness. Fit the data to a 4-parameter logistic curve to determine the IC 50​ .

Protocol 2: Cellular Proliferation Assay (CellTiter-Glo®)

Biochemical potency does not always translate to cellular efficacy due to membrane permeability or efflux pumps. This assay validates the physiological relevance of the analogs.

Step-by-Step Methodology:

  • Cell Seeding: Seed HUVEC (for VEGFR2) or A375 melanoma cells (for B-RAF V600E ) at 3,000 cells/well in a 96-well opaque plate. Incubate overnight at 37°C, 5% CO 2​ .

  • Treatment: Treat cells with a 10-point titration of the analogs. Causality Check: Include Sorafenib as a positive control to validate the dynamic range of the inhibition.

  • Incubation: Incubate for 72 hours.

  • Viability Measurement: Add CellTiter-Glo reagent (lyses cells and generates luminescence proportional to ATP present, indicating metabolically active cells).

  • Readout: Measure luminescence and calculate absolute IC 50​ values.

Pathway Visualization

The ultimate goal of utilizing the 4-(3-Methoxyphenoxy)-3-(trifluoromethyl)aniline scaffold is to disrupt aberrant signaling pathways driving tumor proliferation. Below is the mechanistic mapping of how these Type II inhibitors block the MAPK/ERK cascade.

G RTK Receptor Tyrosine Kinase (VEGFR/PDGFR) RAS RAS (GTPase) RTK->RAS Activation RAF B-RAF Kinase RAS->RAF Activation MEK MEK1/2 RAF->MEK Phosphorylation ERK ERK1/2 MEK->ERK Phosphorylation Proliferation Tumor Proliferation ERK->Proliferation Gene Transcription Inhibitor Diaryl Ether Inhibitor Inhibitor->RTK Blocks (Type II) Inhibitor->RAF Blocks (Type II)

MAPK/ERK signaling pathway targeted by multikinase Type II inhibitors.

References

  • Exploration of Type II Binding Mode: A Privileged Approach for Kinase Inhibitor Focused Drug Discovery? Source: ACS Chemical Biology / National Institutes of Health (NIH) URL:[Link]

  • Type-II Kinase Inhibitor Docking, Screening, and Profiling Using Modified Structures of Active Kinase States Source: Journal of Medicinal Chemistry / National Institutes of Health (NIH) URL:[Link]

  • Activation loop targeting strategy for design of receptor-interacting protein kinase 2 (RIPK2) inhibitors Source: Bioorganic & Medicinal Chemistry Letters / National Institutes of Health (NIH) URL:[Link]

  • Research Progress of Diphenyl Urea Derivatives as Anticancer Agents and Synthetic Methodologies Source: Current Medicinal Chemistry / ResearchGate URL:[Link]

Sources

Comparative

A Comparative Guide to the In Vitro Metabolic Stability of 4-(3-Methoxyphenoxy)-3-(trifluoromethyl)aniline

This guide provides a comprehensive framework for evaluating the in vitro metabolic stability of the novel compound 4-(3-Methoxyphenoxy)-3-(trifluoromethyl)aniline. Given the absence of extensive public data on this spec...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for evaluating the in vitro metabolic stability of the novel compound 4-(3-Methoxyphenoxy)-3-(trifluoromethyl)aniline. Given the absence of extensive public data on this specific molecule, this document serves as both a practical guide and a comparative analysis, contextualizing its potential metabolic profile against established tyrosine kinase inhibitors, Nilotinib and Imatinib. We will delve into the rationale behind experimental design, provide a detailed protocol for assessment using human liver microsomes, and discuss the interpretation of results in the context of drug discovery.

Introduction: The Critical Role of Metabolic Stability

In drug discovery and development, a compound's metabolic stability is a pivotal parameter of its Absorption, Distribution, Metabolism, and Excretion (ADME) profile.[1] It dictates the extent to which a drug is broken down by metabolic enzymes, primarily in the liver.[2] Compounds with low metabolic stability are often rapidly cleared from the body, leading to poor bioavailability and a short duration of action, necessitating more frequent or higher doses.[1] Conversely, excessively stable compounds can accumulate, potentially leading to toxicity.

The primary enzyme family responsible for the metabolism of most drugs is the cytochrome P450 (CYP) superfamily, located in the endoplasmic reticulum of hepatocytes.[3][4][5] Therefore, an early assessment of a compound's stability in the presence of these enzymes is crucial. In vitro assays using subcellular fractions like liver microsomes offer a cost-effective and high-throughput method to determine a compound's intrinsic clearance (CLint) and predict its in vivo hepatic clearance.[2][6][7]

This guide will use 4-(3-Methoxyphenoxy)-3-(trifluoromethyl)aniline as a case study to illustrate the process of determining metabolic stability and comparing it against relevant benchmarks.

Compound Profiles: Test Article and Comparators

A meaningful comparison requires well-characterized reference compounds. We have selected Nilotinib and Imatinib, two tyrosine kinase inhibitors whose structures share some features with the test article and whose metabolic profiles are well-documented.

Compound Structure Molecular Formula Molecular Weight ( g/mol ) Key Metabolic Information
Test Article: 4-(3-Methoxyphenoxy)-3-(trifluoromethyl)anilineStructure of 4-(3-Methoxyphenoxy)-3-(trifluoromethyl)anilineC₁₄H₁₂F₃NO₂283.25Data to be determined. The trifluoromethyl group may enhance metabolic stability, while the aniline and methoxy groups are potential sites for metabolism.[8]
Comparator 1: NilotinibStructure of NilotinibC₂₈H₂₂F₃N₇O529.52Primarily metabolized by the CYP3A4 isoform.[9] Exhibits moderate to high metabolic stability.[10]
Comparator 2: ImatinibStructure of ImatinibC₂₉H₃₁N₇O493.60Majorly metabolized by CYP3A4, with minor contributions from other CYPs.[11][12] The main metabolite is an N-desmethyl derivative.[12]

Experimental Design: The Liver Microsome Stability Assay

Rationale for System Selection

Human liver microsomes (HLMs) are the preferred in vitro system for initial metabolic stability screening.[1] They are vesicles of the endoplasmic reticulum, containing a high concentration of Phase I metabolic enzymes, most notably the CYPs, as well as some Phase II enzymes like UGTs.[2][13] Their ease of use, cost-effectiveness, and amenability to high-throughput formats make them ideal for early-stage drug discovery.[14]

The Role of Cofactors and Controls

The catalytic activity of CYP enzymes is dependent on the cofactor NADPH.[3] Therefore, incubations are performed in the presence of an NADPH-regenerating system to ensure sustained enzyme activity.

A robust assay design requires rigorous controls:

  • Negative Control (No NADPH): Incubating the test compound with microsomes without NADPH distinguishes enzymatic degradation from chemical instability.

  • Positive Control (Known Substrate): Including a compound with a known metabolic rate (e.g., testosterone, verapamil) validates the metabolic competency of the microsome batch and the assay system.

  • Zero-Time Point: Terminating the reaction immediately after adding the test compound establishes the baseline concentration at t=0.

Detailed Experimental Protocol: Human Liver Microsome Stability Assay

This protocol is a synthesized methodology based on established standards for determining in vitro metabolic stability.[13][14][15]

4.1. Materials and Reagents

  • Pooled Human Liver Microsomes (protein concentration ~20 mg/mL)

  • Test Compound, Comparators (10 mM stock in DMSO)

  • Phosphate Buffer (100 mM, pH 7.4)

  • Magnesium Chloride (MgCl₂) solution

  • NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Acetonitrile (ACN) with an appropriate internal standard (e.g., tolbutamide, warfarin) for reaction termination and protein precipitation.

  • 96-well incubation plates and collection plates.

4.2. Step-by-Step Methodology

  • Preparation of Incubation Mixture:

    • On ice, prepare a master mix containing phosphate buffer, MgCl₂, and liver microsomes. The final microsomal protein concentration should be optimized but is typically around 0.5 mg/mL.[3]

    • Vortex gently to mix.

  • Compound Addition:

    • Serially dilute the test and comparator compounds to an intermediate concentration.

    • Add the diluted compounds to the wells of the 96-well plate. The final substrate concentration is typically 1 µM to minimize protein binding and ensure first-order kinetics. The final DMSO concentration should be kept low (<0.5%) to avoid enzyme inhibition.

  • Initiation of Reaction:

    • Pre-incubate the plate containing the microsomes and test compounds at 37°C for 5-10 minutes with gentle shaking.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.[13]

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction in the respective wells.

    • Termination is achieved by adding a sufficient volume (e.g., 3-5 volumes) of ice-cold acetonitrile containing the internal standard.[15] This step simultaneously stops the enzymatic reaction and precipitates the microsomal proteins.

  • Sample Processing:

    • Seal the plate and vortex thoroughly to ensure complete protein precipitation.

    • Centrifuge the plate at high speed (e.g., 4000 rpm for 10 minutes) to pellet the precipitated protein.

    • Carefully transfer the supernatant to a clean collection plate for analysis.

Experimental Workflow Diagram

G cluster_prep 1. Preparation cluster_incubation 2. Incubation cluster_processing 3. Sample Processing cluster_analysis 4. Analysis reagents Prepare Reagents (Buffer, Microsomes) master_mix Create Master Mix reagents->master_mix plate_prep Add Compound to Plate master_mix->plate_prep pre_inc Pre-incubate at 37°C initiate Initiate with NADPH pre_inc->initiate incubate Incubate at 37°C (Time points: 0-60 min) initiate->incubate terminate Terminate with ACN + Internal Standard centrifuge Centrifuge to Pellet Protein terminate->centrifuge supernatant Transfer Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis data Data Processing & Calculation (t½, CLint) lcms->data

Caption: Workflow for the in vitro liver microsomal stability assay.

Analytical Quantification and Data Interpretation

LC-MS/MS Analysis

The concentration of the remaining parent compound at each time point is quantified using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[7][16] This technique offers high sensitivity and selectivity, allowing for accurate measurement even in complex biological matrices. An appropriate internal standard is used to correct for variations in sample processing and instrument response.

Calculation of Metabolic Stability Parameters
  • Rate of Elimination (k): The percentage of the compound remaining at each time point is plotted on a semi-logarithmic scale (ln % remaining vs. time). The slope of the resulting linear regression line represents the elimination rate constant (-k).[15]

  • In Vitro Half-Life (t½): The half-life, or the time it takes for 50% of the compound to be metabolized, is calculated from the rate constant:

    • t½ = 0.693 / k

  • In Vitro Intrinsic Clearance (CLint): This parameter reflects the inherent ability of the liver enzymes to metabolize the drug. It is calculated as:

    • CLint (µL/min/mg protein) = (0.693 / t½) x (Volume of incubation (µL) / mass of microsomal protein (mg))

Comparative Analysis and Discussion

The table below presents a comparative summary of metabolic stability data. The values for the test article are hypothetical, based on the expected influence of its chemical moieties, and serve to illustrate how a novel compound's data would be benchmarked.

Parameter 4-(3-Methoxyphenoxy)-3-(trifluoromethyl)aniline (Predicted) Nilotinib (Literature-derived) Imatinib (Literature-derived) Interpretation
In Vitro t½ (min) 25 - 40> 60[10][17]30 - 50[11][18]The test article is predicted to have moderate stability, potentially higher than Imatinib but lower than Nilotinib.
In Vitro CLint (µL/min/mg) 17 - 28< 11.514 - 23A lower CLint value suggests slower metabolism and potentially higher in vivo exposure. The test article's predicted clearance falls within a moderate range.
Primary Metabolizing Enzyme Likely CYPs (e.g., CYP3A4, CYP2C9)CYP3A4[9]CYP3A4[11][12]The structural similarity suggests a potential role for CYP3A4 in the metabolism of the test article, which would need to be confirmed with reaction phenotyping studies.

Discussion: The presence of the trifluoromethyl (-CF3) group in the test article is known to block a potential site of metabolism, which can increase metabolic stability compared to non-fluorinated analogues.[8] However, the molecule still possesses several "metabolic soft spots," including the aniline nitrogen and the methoxy group, which are susceptible to oxidation and O-demethylation, respectively.

Potential Metabolic Pathways

Based on common biotransformation reactions for aniline and ether-containing compounds, we can predict several potential Phase I metabolic pathways for 4-(3-Methoxyphenoxy)-3-(trifluoromethyl)aniline.

G cluster_metabolites Potential Phase I Metabolites Parent Parent Compound 4-(3-Methoxyphenoxy)-3-(trifluoromethyl)aniline M1 Aromatic Hydroxylation (on aniline or phenoxy ring) Parent->M1 CYP-mediated M2 N-Hydroxylation Parent->M2 CYP/FMO-mediated M3 O-Demethylation Parent->M3 CYP-mediated M4 Defluorination/Oxidation (less common, can form reactive species) Parent->M4 CYP-mediated

Caption: Predicted Phase I metabolic pathways for the test article.

Identifying these potential pathways is a critical next step, often accomplished using high-resolution mass spectrometry to detect and characterize metabolite structures in the incubation supernatant.[19] The formation of reactive metabolites, such as quinoneimines from aniline oxidation, is also a key consideration for safety assessment.[20]

Conclusion

This guide outlines a comprehensive and scientifically rigorous approach to assessing the in vitro metabolic stability of a novel compound, 4-(3-Methoxyphenoxy)-3-(trifluoromethyl)aniline. By employing a validated human liver microsomal assay and comparing the results to well-characterized drugs like Nilotinib and Imatinib, researchers can effectively classify a new chemical entity's metabolic profile. The predicted moderate stability of the test article suggests it is a viable candidate for further development, warranting subsequent studies to identify its specific metabolizing enzymes and characterize its metabolic pathways. This early, data-driven assessment is fundamental to designing molecules with optimized pharmacokinetic properties and a higher probability of success in the clinic.

References

  • Ovid. (n.d.). Pharmacokinetics, Bioequivalence, and Safety Studies of a Generic Selective Tyrosine Kinase Inhibitor Nilotinib Capsule Versus a.
  • protocols.io. (2024, August 14). Microsomal stability assay for human and mouse liver microsomes - drug metabolism v1.
  • BenchChem. (n.d.). A Comparative Guide to the Cross-Validation of Analytical Methods for Aniline Derivatives.
  • PubMed. (2004, February 15). In vitro drug metabolism using liver microsomes.
  • Thermo Fisher Scientific. (n.d.). Thawing and Incubating Human and Animal Liver Microsomes.
  • IntechOpen. (2022, October 20). In Vitro Drug Metabolism Studies Using Human Liver Microsomes.
  • MTTlab. (n.d.). In vitro drug metabolism: for the selection of your lead compounds.
  • PMC. (n.d.). Imatinib in Chronic Myeloid Leukemia: an Overview.
  • American Association for Cancer Research. (2007, December 19). Influence of CYP3A4 Inhibition on the Steady-State Pharmacokinetics of Imatinib.
  • PMC. (n.d.). Metabolic characteristics of imatinib resistance in chronic myeloid leukaemia cells.
  • MDPI. (2023, March 20). Therapeutic Drug Monitoring in Oncohematological Patients: A Fast and Accurate HPLC-UV Method for the Quantification of Nilotinib in Human Plasma and Its Clinical Application.
  • Creative Bioarray. (n.d.). In Vitro Metabolic Stability.
  • Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery | CRO Services.
  • PMC. (n.d.). Cytochrome P450 Enzymes and Drug Metabolism in Humans.
  • Agilent. (n.d.). Ultrafast Analysis of In Vitro Microsomal Metabolic Stability using RapidFire Coupled to the Ultivo Triple Quadrupole Mass.
  • PMC. (2025, February 7). Influence of Neutralization Precipitation Conditions on the Physical Stability of Amorphous Solid Pharmaceuticals.
  • MDPI. (2023, May 15). Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs.
  • Frontage Laboratories. (n.d.). Metabolic Stability.
  • The Wertheim UF Scripps Institute. (n.d.). Research - Michael Cameron, PhD.
  • PubMed. (n.d.). Reaction pathways for biodehalogenation of fluorinated anilines.
  • IntechOpen. (2021, December 22). In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Trifluoromethylated Anilines in Modern Pharmaceutical Discovery.

Sources

Validation

Comparative analysis of substituted 4-phenoxyaniline derivatives as herbicides

An in-depth comparative analysis of substituted 4-phenoxyaniline derivatives as herbicides, evaluating their mechanistic novelty, comparative efficacy against commercial standards, and the experimental frameworks require...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth comparative analysis of substituted 4-phenoxyaniline derivatives as herbicides, evaluating their mechanistic novelty, comparative efficacy against commercial standards, and the experimental frameworks required for their validation.

Executive Summary: The Renaissance of the Phenoxyaniline Scaffold

The diphenyl ether (DPE) structural motif is a cornerstone of agrochemical design. While traditional DPE herbicides (e.g., fomesafen, acifluorfen) primarily target protoporphyrinogen oxidase (PPO), recent chemical biology efforts have unveiled that substituted 4-phenoxyaniline urea derivatives operate via a completely distinct mechanism: the inhibition of IspD (2-C-methyl-D-erythritol 4-phosphate cytidylyltransferase) within the non-mevalonate (MEP) pathway[1].

This guide provides drug development professionals and agrochemical researchers with a comprehensive comparison of 4-phenoxyaniline derivatives against alternative herbicides, grounded in mechanistic rationale and validated experimental protocols.

Mechanistic Divergence: IspD vs. PPO Inhibition

To understand the value of 4-phenoxyaniline derivatives, we must analyze their molecular targets.

The Traditional Pathway (PPO Inhibition): Standard diphenyl ethers, as well as closely related 3-phenoxyaniline derivatives like Aclonifen[2], act as PPO inhibitors. They disrupt chlorophyll and heme biosynthesis, leading to the accumulation of phototoxic protoporphyrin IX, which causes rapid lipid peroxidation and membrane destruction.

The Novel Pathway (IspD Inhibition): Substituted 4-phenoxyaniline derivatives, particularly those featuring a urea linkage, act as potent inhibitors of IspD[1]. The MEP pathway is essential for isoprenoid biosynthesis in plants (and some pathogens like Plasmodium falciparum), but is entirely absent in mammals, offering an excellent safety profile. By blocking IspD, these compounds halt the production of downstream isoprenoids (such as carotenoids and plastoquinones), resulting in severe chloroplast bleaching and subsequent plant death. The urea moiety acts as a critical hydrogen-bond donor/acceptor network within the IspD allosteric or active site, while the lipophilic 4-phenoxyaniline core anchors the molecule.

MEP_Pathway MEP MEP (Substrate) IspD IspD Enzyme (Target) MEP->IspD Binds CTP CTP CTP->IspD Cofactor CDP_ME CDP-ME (Isoprenoid Precursor) IspD->CDP_ME Catalysis Bleaching Chloroplast Bleaching CDP_ME->Bleaching Pathway Blocked Inhibitor 4-Phenoxyaniline Urea Derivative Inhibitor->IspD Inhibition

Figure 1: Mechanism of action of 4-phenoxyaniline urea derivatives inhibiting the IspD enzyme.

Comparative Analysis: 4-Phenoxyanilines vs. Commercial Alternatives

When benchmarking 4-phenoxyaniline derivatives against commercial standards, we evaluate target affinity, field application rates, and resistance risks. Because 4-phenoxyaniline ureas target IspD—a novel site of action—they present a critical solution for managing weed populations resistant to EPSPS (Glyphosate) and ALS inhibitors.

Table 1: Quantitative Comparison of Herbicidal Classes

Herbicide ClassRepresentative CompoundPrimary TargetIn Vitro IC₅₀ / KᵢField Rate ( kg/ha )Weed SpectrumResistance Risk
4-Phenoxyaniline Ureas Lead Urea Analog[1]IspD (MEP Pathway)15 - 50 nM1.5 - 3.0Broadleaf & GrassesLow (Novel MoA)
Standard DPEs Fomesafen[3]PPO1 - 10 nM0.25 - 0.4BroadleafModerate
3-Phenoxyanilines Aclonifen[2]SDS / PPO~100 nM0.6 - 2.0Broadleaf & GrassesModerate
EPSPS Inhibitors GlyphosateEPSP Synthase~100 nM0.8 - 1.2Non-selectiveHigh
HPPD Inhibitors MesotrioneHPPD5 - 20 nM0.1 - 0.2BroadleafModerate

Data Synthesis: While 4-phenoxyaniline derivatives currently require higher field application rates (approx. 3 kg/ha ) to achieve efficacy against key weeds like Abutilon theophrasti and Setaria faberi[1], their nanomolar target affinity and immunity to existing target-site resistance mechanisms make them highly valuable lead scaffolds for further optimization.

Experimental Methodologies & Self-Validating Protocols

To ensure scientific integrity, the evaluation of these compounds must follow a self-validating system: biochemical target engagement must directly correlate with whole-plant phenotypic outcomes.

Protocol 1: In Vitro IspD Enzyme Inhibition Assay (Coupled Colorimetric Method)

Causality: Direct measurement of the IspD product (CDP-ME) is low-throughput. Therefore, we utilize a coupled assay that measures the stoichiometric release of pyrophosphate (PPi). By adding inorganic pyrophosphatase, PPi is converted to inorganic phosphate (Pi), which is then quantified using Malachite Green. This provides a highly sensitive, high-throughput readout.

  • Reagent Preparation: Prepare assay buffer (50 mM Tris-HCl pH 8.0, 2 mM MgCl₂, 1 mM DTT). Purify recombinant IspD and inorganic pyrophosphatase.

  • Compound Incubation: Dispense 4-phenoxyaniline derivatives (serial dilutions from 10 µM to 1 nM) into a 384-well plate. Add 10 nM IspD and incubate for 15 minutes at room temperature to allow equilibrium binding.

  • Reaction Initiation: Add substrate mix (final concentrations: 200 µM MEP, 200 µM CTP, and 0.5 U/mL pyrophosphatase).

  • Reaction Termination & Detection: After 30 minutes, terminate the reaction by adding Malachite Green working solution.

  • Validation Control: Use a known IspD inhibitor (e.g., MMV-08138) as a positive control and DMSO as a negative vehicle control.

  • Quantification: Read absorbance at 620 nm. Calculate IC₅₀ using a 4-parameter logistic non-linear regression model.

Protocol 2: Greenhouse Herbicidal Efficacy Profiling

Causality: In vitro potency does not guarantee in vivo efficacy due to plant cuticle barriers and metabolic degradation. Formulating the compound with a non-ionic surfactant reduces surface tension, allowing the lipophilic 4-phenoxyaniline core to penetrate the waxy cuticle and reach the chloroplast-localized IspD.

  • Plant Cultivation: Grow Abutilon theophrasti (Velvetleaf) and Setaria faberi (Giant foxtail) in standard potting mix under controlled greenhouse conditions (25°C/20°C day/night, 16h photoperiod) until the 2- to 3-leaf stage.

  • Formulation: Dissolve the 4-phenoxyaniline derivative in an acetone/water mixture (1:1 v/v) containing 0.2% Tween-20 (surfactant).

  • Application: Apply the formulation post-emergence using a track sprayer calibrated to deliver a volume equivalent to 200 L/ha, at doses ranging from 0.5 to 3.0 kg a.i./ha[1].

  • Phenotypic Observation: Assess visual injury (bleaching, necrosis, stunting) at 7, 14, and 21 days post-treatment (DPT) on a scale of 0 (no effect) to 100 (complete plant death).

  • Orthogonal Validation: Harvest above-ground biomass at 21 DPT, record dry weights, and correlate the GR₅₀ (Growth Reduction 50%) with the in vitro IC₅₀ to establish the translation efficiency of the scaffold.

Validation_Workflow Synthesis 1. Chemical Synthesis (4-Phenoxyaniline Ureas) InVitro 2. Target Assay (IspD IC50 Profiling) Synthesis->InVitro Purified Compounds InVitro->Synthesis SAR Feedback Loop Greenhouse 3. Greenhouse Assay (Whole-Plant Efficacy) InVitro->Greenhouse IC50 < 100 nM Tox 4. Selectivity Profiling (Crop vs. Weed) Greenhouse->Tox Efficacy > 80% Lead Optimized Herbicidal Lead Tox->Lead High Selectivity Index

Figure 2: Self-validating experimental workflow for evaluating 4-phenoxyaniline herbicides.

Conclusion & Future Perspectives

Substituted 4-phenoxyaniline derivatives represent a highly promising, underexploited chemical space in agrochemical development. While historically related anilines (like the 3-phenoxyaniline Aclonifen) and standard diphenyl ethers have relied on PPO inhibition, the derivatization of 4-phenoxyanilines into ureas unlocks potent IspD inhibition[1]. This mechanistic shift provides a critical tool for combating herbicide-resistant weeds. Future drug development efforts should focus on optimizing the physicochemical properties of these ureas to lower the required field application rates while maintaining their excellent toxicological safety profiles.

References

  • Wikipedia Contributors. "Aclonifen". Wikipedia, The Free Encyclopedia. Available at:[Link]

  • Google Patents. "Process for synthesizing fomesafen through directional nitration". CN102329255B.
  • ACS Publications. "Targeting Plasmodium falciparum IspD in the Methyl-d-erythritol Phosphate Pathway: Urea-Based Compounds with Nanomolar Potency on Target and Low-Micromolar Whole-Cell Activity". Journal of Medicinal Chemistry. Available at:[Link]

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Comparative

A Senior Application Scientist’s Guide to Purity Validation of 4-(3-Methoxyphenoxy)-3-(trifluoromethyl)aniline by HPLC-MS

Introduction: The Imperative of Purity in Pharmaceutical Development In the landscape of pharmaceutical development, the starting materials and intermediates are the foundational pillars upon which the safety and efficac...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative of Purity in Pharmaceutical Development

In the landscape of pharmaceutical development, the starting materials and intermediates are the foundational pillars upon which the safety and efficacy of the final Active Pharmaceutical Ingredient (API) are built. One such critical building block is 4-(3-Methoxyphenoxy)-3-(trifluoromethyl)aniline (CAS No: 946662-85-7), a fluorinated aniline derivative increasingly utilized in the synthesis of novel therapeutic agents, including those with antitumor and antiviral activities.[1][2] Its molecular structure, featuring a trifluoromethyl group and a methoxyphenoxy moiety, imparts unique chemical properties that are valuable in medicinal chemistry.

However, the synthetic route to this and similar aniline compounds can introduce a variety of impurities, including starting materials, by-products, and degradation products.[3][4][5] The presence of these impurities, even at trace levels, can have significant implications for the safety, stability, and efficacy of the final drug product. Therefore, rigorous purity analysis is not merely a quality control checkpoint; it is a regulatory and scientific necessity, mandated by guidelines from bodies like the International Council for Harmonisation (ICH) to ensure product consistency and patient safety.[6][7]

This guide provides an in-depth, experience-driven comparison of analytical methodologies for validating the purity of 4-(3-Methoxyphenoxy)-3-(trifluoromethyl)aniline, with a primary focus on the industry's gold standard: High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS). We will explore the causality behind experimental choices, present a self-validating protocol, and compare this powerful technique against other analytical alternatives.

Part 1: The Gold Standard - High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

The combination of HPLC's superior separation capabilities with the high sensitivity and specificity of mass spectrometry makes it the definitive tool for pharmaceutical impurity profiling.[8][9][10] The liquid chromatography (LC) component separates the target analyte from its impurities based on their differential partitioning between a stationary phase and a mobile phase, while the mass spectrometer (MS) detects and confirms the identity of these separated components by measuring their mass-to-charge ratio (m/z).[9][11]

The Causality Behind Method Development Choices

A robust HPLC-MS method does not arise from chance; it is the product of a logical, science-driven development process tailored to the analyte's physicochemical properties. For 4-(3-Methoxyphenoxy)-3-(trifluoromethyl)aniline (MW: 283.24 g/mol [2]), a relatively non-polar molecule, here is the rationale behind our choices:

  • Chromatographic Column: A reversed-phase column, such as a C18, is the logical starting point. The non-polar C18 stationary phase will interact with the hydrophobic regions of the aniline derivative, providing good retention and allowing for separation from more polar or less retained impurities.

  • Mobile Phase: A gradient elution using a mixture of water and a polar organic solvent like acetonitrile or methanol is optimal. Starting with a higher water percentage allows for the retention of the main compound, while gradually increasing the organic solvent concentration elutes the compound and any more strongly retained impurities. The addition of a small amount of an acid, like 0.1% formic acid, to the mobile phase serves a dual purpose: it protonates the aniline's basic amino group, leading to sharper, more symmetrical peaks, and it facilitates efficient ionization in the mass spectrometer source.[12]

  • Mass Spectrometry Parameters: Electrospray Ionization (ESI) in positive ion mode is the preferred technique for this molecule.[13] The basic nitrogen atom in the aniline structure is readily protonated under the acidic mobile phase conditions, forming a stable [M+H]⁺ ion (expected m/z ≈ 284.2). Optimizing parameters like capillary voltage and gas temperatures ensures efficient desolvation and ionization, maximizing sensitivity. Tandem MS (MS/MS) can be further used to fragment the parent ion, providing structural information that is invaluable for identifying unknown impurities.[14]

Experimental Workflow: HPLC-MS Analysis

The following diagram illustrates the logical flow of a typical HPLC-MS purity validation experiment.

HPLCMS_Workflow cluster_prep 1. Sample & Standard Preparation cluster_hplc 2. Chromatographic Separation cluster_ms 3. MS Detection & Identification cluster_analysis 4. Data Processing & Validation A Weigh Analyte (approx. 1 mg/mL) B Dissolve in Diluent (e.g., 50:50 ACN:H2O) A->B C Inject Sample (e.g., 5 µL) B->C D Reversed-Phase C18 Column (e.g., 2.1 x 100 mm, 2.7 µm) C->D E Gradient Elution (Water/ACN + 0.1% FA) D->E F ESI Source (+ve mode) E->F G Mass Analyzer (Scan) (e.g., m/z 100-1000) F->G H Data Acquisition G->H I Integrate Peaks H->I J Calculate Area % Purity I->J K Confirm [M+H]⁺ of Analyte I->K L Investigate Impurity Masses K->L

Caption: Workflow for HPLC-MS Purity Validation.

Detailed Protocol: HPLC-MS Purity Method

This protocol is a self-validating system designed for robustness and reproducibility.

1. Materials and Reagents:

  • 4-(3-Methoxyphenoxy)-3-(trifluoromethyl)aniline Reference Standard

  • HPLC-grade Acetonitrile (ACN)

  • HPLC-grade Water

  • Formic Acid (FA), LC-MS grade

2. Standard and Sample Preparation:

  • Diluent: 50:50 (v/v) Acetonitrile:Water.

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh approximately 10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Sample Solution (1.0 mg/mL): Prepare in the same manner as the Standard Stock Solution using the sample to be tested.

3. HPLC-MS Instrumental Conditions:

ParameterSettingRationale
HPLC System UHPLC/HPLC SystemProvides high resolution and fast analysis times.
Column C18, 2.7 µm, 2.1 x 100 mmStandard reversed-phase chemistry for good retention.
Mobile Phase A 0.1% Formic Acid in WaterAqueous phase for retaining polar compounds.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic phase for eluting non-polar compounds.
Gradient 0-1 min (10% B), 1-8 min (10-95% B), 8-9 min (95% B), 9.1-12 min (10% B)Gradual increase in organic content for optimal separation.
Flow Rate 0.4 mL/minAppropriate for the column dimensions.
Column Temp. 40 °CEnsures reproducible retention times.
Injection Vol. 5 µLStandard volume for good sensitivity without overloading.
MS System Quadrupole or TOF MSProvides accurate mass measurement.
Ionization Electrospray (ESI), PositiveEfficient ionization for the basic aniline compound.
Scan Range m/z 100 - 1000Covers the mass of the parent compound and potential impurities.

4. Method Validation According to ICH Q2(R1) Guidelines

For an analytical procedure to be considered reliable, it must be validated to demonstrate its suitability for the intended purpose.[15][16][17] The validation process provides an assurance of reliability during normal usage.[15]

Validation ParameterPurpose & Typical Acceptance Criteria
Specificity To ensure the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities or degradants. Acceptance: The main peak is resolved from all other peaks. Mass spectral data confirms the identity of the main peak.[16][17]
Linearity The ability to obtain test results which are directly proportional to the concentration of the analyte. Acceptance: A minimum of 5 concentration levels; Correlation coefficient (r²) ≥ 0.999.[15]
Range The interval between the upper and lower concentrations of the analyte for which the procedure has a suitable level of precision, accuracy, and linearity. Acceptance: For impurity testing, from the reporting threshold to 120% of the specification.[16][18]
Accuracy The closeness of test results to the true value. Acceptance: Determined by spike recovery studies at multiple levels (e.g., 80%, 100%, 120%); Recovery should be within 98.0% - 102.0%.[15]
Precision The degree of scatter between a series of measurements. Assessed as Repeatability (intra-day) and Intermediate Precision (inter-day, inter-analyst). Acceptance: Relative Standard Deviation (RSD) ≤ 2.0%.[15][17]
Limit of Detection (LOD) The lowest amount of analyte in a sample which can be detected but not necessarily quantitated. Acceptance: Typically determined at a signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. Acceptance: Typically determined at a signal-to-noise ratio of 10:1; RSD at this concentration should be ≤ 10%.
Robustness A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., flow rate ±10%, column temp ±5°C). Acceptance: System suitability parameters remain within acceptable limits.[15]

Part 2: A Comparative Guide to Alternative Analytical Techniques

While HPLC-MS is the workhorse for this application, a comprehensive understanding requires acknowledging alternative and complementary techniques. The choice of method is often dictated by the specific question at hand—routine quality control, structural elucidation of a novel impurity, or assessing bulk material properties.

Alternative Methodologies
  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is a powerful tool for analyzing volatile and thermally stable compounds.[6] For 4-(3-Methoxyphenoxy)-3-(trifluoromethyl)aniline, which has a moderate boiling point, GC-MS could be viable. However, its higher operating temperatures could potentially cause degradation of sensitive impurities. It is exceptionally useful for identifying residual solvents from the synthesis process.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides unparalleled detail on molecular structure.[6][7] For purity analysis, quantitative NMR (qNMR) can determine the purity of a substance without requiring a reference standard for each impurity, as the signal intensity is directly proportional to the number of nuclei. This makes it an excellent orthogonal technique to verify HPLC results and to characterize unknown impurities definitively.

  • Differential Scanning Calorimetry (DSC): DSC measures the heat flow associated with thermal transitions in a material. For highly pure (>98.5%), crystalline solids, it can determine purity based on the principle of melting point depression. It is a valuable tool for assessing the purity of a final, crystallized reference standard but is not suitable for routine analysis of complex mixtures or amorphous materials.

Head-to-Head Comparison for Purity Analysis
FeatureHPLC-MSGC-MSNMR SpectroscopyDifferential Scanning Calorimetry (DSC)
Principle Liquid-phase separation based on polarity, followed by mass-based detection.Gas-phase separation based on volatility, followed by mass-based detection.Nuclear spin transitions in a magnetic field, providing detailed structural data.Measurement of heat flow during a controlled temperature change.
Selectivity Very HighHighVery HighLow (for mixtures)
Sensitivity High (ng to pg level)High (pg to fg level)Moderate (µg to mg level)Low (only for major component)
Quantitative Accuracy High (with standards)High (with standards)Very High (qNMR)High (for >98.5% pure solids)
Information Provided Purity, Molecular Weight, Structural FragmentsPurity, Molecular Weight (of volatiles), Fragmentation PatternsAbsolute Structure, Purity (qNMR), Isomeric differentiationPurity of crystalline solids, Melting Point, Polymorphism
Best For Routine QC, impurity profiling, stability testing.[8]Volatile impurities, residual solvent analysis.[6]Structural elucidation of unknowns, orthogonal purity confirmation.[6]Purity assessment of highly pure crystalline reference materials.
Limitations Requires reference standards for accurate quantitation of impurities.Not suitable for non-volatile or thermally labile compounds.Lower sensitivity and throughput compared to chromatographic methods.Not suitable for amorphous materials, complex mixtures, or thermally unstable compounds.
Decision-Making Framework for Method Selection

The following diagram provides a logical pathway for selecting the appropriate analytical technique.

Caption: Choosing the right analytical tool.

Conclusion: An Integrated Approach to Purity Validation

For the comprehensive purity validation of 4-(3-Methoxyphenoxy)-3-(trifluoromethyl)aniline, HPLC-MS stands out as the primary and most versatile technique . Its combination of high-resolution separation and sensitive, specific detection allows for the simultaneous quantification of the main component and the detection, identification, and quantification of potential impurities, perfectly aligning with the stringent requirements of the pharmaceutical industry. The method, when properly developed and validated according to ICH guidelines, provides a robust and reliable system for routine quality control and stability testing.[15][16][17]

However, a truly authoritative purity assessment embraces the concept of orthogonality. While HPLC-MS is the workhorse, techniques like NMR and GC-MS are not competitors but powerful allies. NMR offers definitive structural confirmation, while GC-MS ensures the absence of volatile impurities. By integrating these techniques, researchers and drug development professionals can build a complete and unassailable purity profile, ensuring the quality and safety of the materials that form the very foundation of modern medicines.

References

  • International Council for Harmonisation. ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • He, J.-L. (2011). 4-Methoxy-3-(trifluoromethyl)aniline. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 11), o2871. [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • American Pharmaceutical Review. Mass Spectrometry in Small Molecule Drug Development. (2015). [Link]

  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures. [Link]

  • Drug Development & Delivery. Application of LCMS in small-molecule drug development. (2016). [Link]

  • U.S. Pharmacopeia. General Chapter <621> Chromatography. [Link]

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  • Wikipedia. Aniline. [Link]

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  • ALWSCI. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. (2024). [Link]

  • European Medicines Agency. Note for Guidance on Validation of Analytical Procedures: Text and Methodology (CPMP/ICH/381/95). [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). [Link]

  • International Council for Harmonisation. ICH Q2(R2) Validation of Analytical Procedures. (2023). [Link]

  • Longdom Publishing. Principles and Applications of Mass Spectrometry in Pharmaceutical Analysis. (2024). [Link]

  • Agilent Technologies. Understanding the Latest Revisions to USP <621>. (2023). [Link]

  • National Center for Biotechnology Information. Aniline and Aniline Hydrochloride. In: Some Aromatic Amines and related Compounds. (2020). [Link]

  • U.S. Pharmacopeia. <621> CHROMATOGRAPHY. [Link]

  • U.S. Food and Drug Administration. Q2(R2) Validation of Analytical Procedures Guidance for Industry. [Link]

  • National Center for Biotechnology Information. Advances in high-throughput mass spectrometry in drug discovery. [Link]

  • Industry Leaders Magazine. Innovative Techniques for Advanced Chemical Analysis. (2025). [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 73753, 3-(Trifluoromethoxy)aniline. [Link]

  • Chemical Processing. Aniline. [Link]

  • National Center for Biotechnology Information. Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. [Link]

  • National Center for Biotechnology Information. Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. [Link]

  • Thomas, A., et al. (2000). "Aniline and Its Derivatives". In: Kirk-Othmer Encyclopedia of Chemical Technology. [Link]

  • Chemical Instrumentation Facility, Iowa State University. Mass Spectrometry Tutorial. [Link]

  • LCGC International. Are You Sure You Understand USP <621>? (2024). [Link]

  • Bioanalysis Zone. Small Molecule Method Development Strategies with Chad Christianson. (2025). [Link]

  • Lab Manager. ICH and FDA Guidelines for Analytical Method Validation. (2025). [Link]

  • Journal of Chemical and Pharmaceutical Research. Techniques for Quality Control in Pharmaceutical Analysis. (2023). [Link]

  • Phenomenex. USP Chapter 621: Overview & Key Points. (2017). [Link]

  • NorthEast BioLab. Essential FDA Guidelines for Bioanalytical Method Validation. (2025). [Link]

  • Biocompare. Prepping Small Molecules for Mass Spec. (2019). [Link]

  • Australian Government, Department of Climate Change, Energy, the Environment and Water. Aniline (benzenamine). (2022). [Link]

  • The Center for Professional Innovation & Education (CfPIE). A Comprehensive Guide to the 4 Main Types of Analytical Chemistry. (2024). [Link]

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Validation

A Comparative Guide to the Herbicidal Efficacy of Diaryl Ether Anilines and Commercial Standards

This guide provides a comprehensive framework for researchers and scientists to evaluate the herbicidal performance of novel diaryl ether aniline compounds against established commercial standards. We will delve into the...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for researchers and scientists to evaluate the herbicidal performance of novel diaryl ether aniline compounds against established commercial standards. We will delve into the underlying mechanism of action, present a robust experimental design for efficacy testing, and offer a detailed, replicable protocol for greenhouse bioassays. The objective is to equip researchers with the methodology to generate reliable, comparative data crucial for the development of new weed management solutions.

Introduction: The Role of Diaryl Ether Herbicides

The diaryl ether class of herbicides has long been a cornerstone of chemical weed control. A significant subset of these compounds, including many diaryl ether anilines, functions by inhibiting the enzyme protoporphyrinogen oxidase (PPO).[1][2][3] This enzyme is critical for the biosynthesis of both chlorophyll and heme in plants.[4][5] Its inhibition triggers a cascade of events leading to rapid and effective weed destruction, making PPO inhibitors valuable tools in modern agriculture.[6]

The relentless evolution of herbicide-resistant weeds necessitates the discovery of new active ingredients.[5][7][8] While some research focuses on entirely new modes of action[9][10], significant opportunities lie in developing novel chemical scaffolds for proven targets like PPO.[1][11] This guide compares the efficacy of newly synthesized diaryl ether anilines to a panel of commercial standards, including other PPO inhibitors like Flumioxazin and herbicides with different modes of action, such as the acetolactate synthase (ALS) inhibitor Sulfosulfuron and the EPSP synthase inhibitor Glyphosate .[12][13] This broad comparison provides essential context for a new compound's potential fit within integrated weed management programs.

Mechanism of Action: PPO Inhibition and Oxidative Stress

Diaryl ether anilines and other PPO-inhibiting herbicides act on the last common step in the tetrapyrrole synthesis pathway.[2][5]

  • Enzyme Blockade: The herbicide molecule binds to and inhibits the PPO enzyme located in the chloroplast.[4]

  • Substrate Accumulation: This blockage prevents the conversion of protoporphyrinogen IX (Protogen IX) to protoporphyrin IX (Proto IX).[2][4] Consequently, Protogen IX accumulates and leaks from its normal location within the chloroplast into the cytoplasm.

  • Light-Dependent Peroxidation: In the cytoplasm and in the presence of light and oxygen, the excess Protogen IX is rapidly oxidized, generating highly reactive singlet oxygen molecules.[2]

  • Membrane Destruction: These reactive oxygen species attack and destroy cellular membranes through lipid peroxidation. This leads to rapid cell leakage, loss of cell structure, and tissue necrosis.[4][6]

The visual symptoms of PPO inhibition are characteristically rapid, often appearing within hours of application under sunny conditions.[4] They begin as water-soaked lesions, followed by bronzing and browning (necrosis) of the plant tissue.[4][6]

Caption: Mechanism of Protoporphyrinogen Oxidase (PPO) inhibiting herbicides.

Experimental Design for Comparative Efficacy

A robust and standardized experimental design is paramount for generating valid comparisons.[14][15] For initial efficacy screening, whole-plant bioassays conducted in a controlled greenhouse environment are superior to field trials, as they minimize variability from environmental factors.[16] This approach allows for the precise determination of dose-response relationships.

Causality Behind Experimental Choices:

  • Experimental Unit: Individual pots containing a set number of plants are used as the experimental unit.[15] This ensures that each treatment is applied to a distinct and replicable biological sample.

  • Test Species: We select at least one representative broadleaf weed (e.g., Velvetleaf, Abutilon theophrasti) and one grass weed (e.g., Barnyardgrass, Echinochloa crus-galli).[17] This is critical because herbicides often exhibit different levels of activity on different weed types, and a broad spectrum of control is a desirable trait.

  • Dose-Response Evaluation: A single application rate provides limited information.[16] We employ a logarithmic series of doses for each herbicide to generate a dose-response curve.[18] This is the only reliable method to calculate the GR₅₀ value (the dose required to cause a 50% reduction in plant growth), which is the gold standard for comparing herbicide potency.

  • Replication and Randomization: Each treatment (herbicide at a specific dose) must be replicated 4-5 times to account for natural biological variability.[18] A completely randomized design (CRD) is employed, where pots are randomly arranged in the greenhouse to prevent any systematic bias from variations in light or temperature.[14][15]

  • Inclusion of Standards: Comparing a novel compound only to an untreated control is insufficient. Including a commercial standard with the same mode of action (e.g., Flumioxazin) provides a direct benchmark of performance. Including standards with different modes of action (e.g., Glyphosate, Sulfosulfuron) helps to characterize the new compound's herbicidal spectrum and relative strengths.[15]

Detailed Protocol: Greenhouse Whole-Plant Bioassay

This protocol provides a self-validating system for assessing post-emergence herbicidal efficacy. Each step is designed to minimize error and ensure reproducibility.

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_app Phase 2: Application & Growth cluster_data Phase 3: Data Collection & Analysis A 1. Plant Cultivation (Sow seeds, thin to uniform size) C 3. Herbicide Application (Calibrated track sprayer at 2-4 leaf stage) A->C B 2. Herbicide Preparation (Create stock solutions & dilutions) B->C D 4. Greenhouse Incubation (Controlled temp, light, water for 21 days) C->D E 5. Visual Assessment (Rate injury at 3, 7, 14, 21 DAT) D->E F 6. Biomass Harvest (Clip shoots at soil level at 21 DAT) D->F H 8. Data Analysis (Calculate % reduction, determine GR₅₀) E->H G 7. Dry Weight Measurement (Oven dry to constant weight) F->G G->H

Caption: Workflow for a greenhouse whole-plant herbicide bioassay.

Step-by-Step Methodology:

  • Plant Preparation & Growth

    • Potting: Fill 10-cm diameter pots with a standardized greenhouse potting mix.[18]

    • Seeding: Sow 5-10 seeds of each test species per pot and cover lightly with soil.[18]

    • Germination: Place pots in a greenhouse with controlled conditions (e.g., 25/18°C day/night, 16-hour photoperiod, 60-80% relative humidity).[18] Water as needed.

    • Thinning: After emergence, thin seedlings to a uniform number (e.g., 3 plants for broadleaf species, 5 for grasses) per pot.[16][18] This is a critical step to ensure a consistent amount of biomass per experimental unit.

  • Herbicide Preparation

    • Stock Solutions: Prepare concentrated stock solutions of each diaryl ether aniline and commercial standard in a suitable solvent (e.g., acetone with a surfactant).[19]

    • Serial Dilutions: Create a series of dilutions from the stock solution to achieve a logarithmic range of application rates (e.g., 0, 10, 30, 100, 300, 1000 g a.i./ha). The range should be wide enough to bracket the expected GR₅₀ value.[18] The "0" dose is the untreated control, which receives only the solvent and surfactant mixture.

  • Herbicide Application

    • Timing: Treat plants when they have reached the 2-4 true leaf stage, as this is often a period of high susceptibility.[16][18]

    • Spraying: Use a calibrated laboratory track sprayer equipped with a flat-fan nozzle to ensure a precise and uniform application volume (e.g., equivalent to 200 L/ha).[18][20] This removes variability associated with manual spraying.

    • Post-Application: Return the pots to the greenhouse, ensuring the randomized placement is maintained. Do not water overhead for the first 24 hours to allow for herbicide absorption.

  • Data Collection and Analysis

    • Visual Assessment: At 3, 7, 14, and 21 days after treatment (DAT), visually assess the percentage of plant injury for each pot, using a scale from 0% (no effect) to 100% (complete plant death) relative to the untreated control.[18][20]

    • Biomass Harvest: At 21 DAT, harvest the above-ground biomass from each pot by clipping the plants at the soil surface.[18]

    • Dry Weight Determination: Place the harvested biomass for each pot into separate, labeled paper bags and dry in an oven at 70°C until a constant weight is achieved.[18] Record the final dry weight.

    • Data Analysis:

      • Calculate the percent growth reduction for each replicate compared to the average dry weight of the untreated control.

      • For each compound and species, plot the percent growth reduction against the logarithm of the application rate.

      • Use a non-linear regression analysis (e.g., log-logistic dose-response model) to calculate the GR₅₀ value and its corresponding confidence intervals.

Data Presentation and Results

Quantitative data should be summarized in a clear, tabular format to facilitate direct comparison. The GR₅₀ value is the primary metric for herbicidal potency.

Table 1: Comparative Herbicidal Efficacy (GR₅₀) of Diaryl Ether Anilines and Commercial Standards

CompoundHerbicide Class (Mode of Action)GR₅₀ (g a.i./ha) on Abutilon theophrasti (Broadleaf)GR₅₀ (g a.i./ha) on Echinochloa crus-galli (Grass)
DEA-Compound 1 Diaryl Ether Aniline (PPO Inhibitor)45>1000
DEA-Compound 2 Diaryl Ether Aniline (PPO Inhibitor)38850
Flumioxazin N-phenylphthalimide (PPO Inhibitor)55>1000
Sulfosulfuron Sulfonylurea (ALS Inhibitor)2515
Glyphosate Glycine (EPSP Synthase Inhibitor)250210

Note: Data presented are hypothetical and for illustrative purposes. GR₅₀ values represent the grams of active ingredient per hectare required to reduce plant dry weight by 50%.

Discussion and Interpretation

The hypothetical data in Table 1 illustrates how to interpret the results from the bioassay.

  • Efficacy against PPO Standard: Both DEA-Compound 1 and DEA-Compound 2 exhibit greater potency (lower GR₅₀ values) on the broadleaf weed Abutilon theophrasti than the commercial PPO inhibitor standard, Flumioxazin. This suggests that these novel compounds are highly effective inhibitors of PPO in susceptible dicot species.

  • Spectrum of Activity: Like many PPO inhibitors, the diaryl ether anilines show strong activity on broadleaf weeds but significantly weaker activity on grasses.[4] Their GR₅₀ values against Echinochloa crus-galli are very high, indicating poor control. In contrast, the ALS inhibitor (Sulfosulfuron) and the EPSP synthase inhibitor (Glyphosate) demonstrate broader-spectrum activity, controlling both the broadleaf and grass species at lower application rates.

  • Structure-Activity Relationship (SAR): The slight difference in efficacy between DEA-Compound 1 and DEA-Compound 2 (GR₅₀ of 45 vs. 38) would prompt further investigation into their chemical structures. This type of analysis, known as SAR, is fundamental to optimizing a lead compound's activity during the herbicide discovery process.[11][21]

Conclusion and Future Directions

The experimental framework detailed in this guide provides a robust methodology for the initial efficacy screening of novel diaryl ether aniline herbicides. By adhering to principles of dose-response evaluation, randomization, replication, and the use of appropriate commercial benchmarks, researchers can generate high-quality, comparative data.

The promising results for compounds like DEA-Compound 1 and 2 in this illustrative example would justify their advancement to the next stages of development. Future research should include:

  • Expanded Weed Spectrum: Testing against a wider range of agronomically important broadleaf and grass weeds.

  • Crop Safety Evaluation: Conducting similar bioassays on important crops (e.g., soybean, corn, wheat) to determine selectivity.[11][20]

  • Field Trials: Validating greenhouse results under real-world agricultural conditions, which introduce environmental variability and competition from other weeds.[19]

  • Resistance Management: Investigating efficacy on known PPO-resistant weed biotypes to assess their potential for overcoming existing resistance mechanisms.[1][5]

By systematically applying these rigorous evaluation techniques, the scientific community can more effectively identify and develop the next generation of herbicides needed to ensure global food security.

References

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